Ascamycin
Beschreibung
Eigenschaften
Molekularformel |
C13H18ClN7O7S |
|---|---|
Molekulargewicht |
451.84 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |
InChI |
InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |
InChI-Schlüssel |
LZMCAAGVMFMSKC-IZKXYQSCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Kanonische SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ascamycin: A Technical Guide to its Discovery, Biosynthesis, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascamycin is a nucleoside antibiotic produced by Streptomyces sp., first identified as an unidentified strain and later designated as Streptomyces sp. JCM9888.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and development of this potent class of antibiotics. This compound exhibits a narrow spectrum of activity, primarily against Xanthomonas species, due to a unique mechanism of action that requires enzymatic activation by the target organism.[1][3] Its derivative, dealanylthis compound, however, displays broad-spectrum antibacterial activity.[1][3] This guide serves as a comprehensive resource for researchers interested in the exploration and exploitation of this compound and its derivatives.
Discovery and Biological Activity
This compound was first isolated from a newly identified strain of Streptomyces sp.[4] It is co-produced with its derivative, dealanylthis compound.[1][4] The most notable characteristic of this compound is its selective and potent activity against phytopathogenic bacteria of the Xanthomonas genus.[3]
Antimicrobial Spectrum
The antimicrobial activity of this compound is highly specific. In contrast, its derivative, dealanylthis compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] This difference in activity is central to the mechanism of action of this compound.
Physicochemical Properties and Structure
This compound is a nucleoside antibiotic with the chemical structure 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[5] The key structural features include a 2-chloroadenine (B193299) base, a ribofuranose sugar, and a 5'-O-sulfamoyl group substituted with an L-alanine residue. Dealanylthis compound lacks the L-alanine moiety.
Table 1: Physicochemical Properties of this compound and Dealanylthis compound
| Property | This compound | Dealanylthis compound |
| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S |
| Molecular Weight | 451.84 g/mol | 380.77 g/mol |
| Solubility | Soluble in DMSO (10 mg/mL, sonication recommended) | Data not readily available |
(Data sourced from PubChem CID: 139589314 and 139589313)[6]
Biosynthesis of this compound
The biosynthetic gene cluster for this compound in Streptomyces sp. JCM9888 has been identified and characterized.[2] It consists of a 30 kb contiguous DNA sequence containing 23 open reading frames (ORFs), designated acmA to acmW.[2] Additionally, two remote flavin adenine (B156593) dinucleotide (FAD)-dependent chlorinase genes, acmX and acmY, are responsible for the chlorination of the adenine ring.[2]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to begin with the formation of the adenosine (B11128) core, followed by the assembly of the 5'-O-sulfonamide moiety and subsequent chlorination and alanylation steps.[2]
Mechanism of Action
The selective toxicity of this compound is attributed to its inability to penetrate the bacterial cell membrane in its native form.[3] Susceptible bacteria, such as Xanthomonas citri, possess a cell-surface aminopeptidase (B13392206) that hydrolyzes the L-alanyl group from this compound, converting it to dealanylthis compound.[1][7] Dealanylthis compound is then transported into the cytoplasm, where it inhibits protein synthesis.[1][3]
Experimental Protocols
Fermentation of Streptomyces sp. JCM9888
This protocol is adapted for submerged fermentation based on reported solid-state fermentation conditions.[2]
5.1.1. Media Preparation
-
Seed Medium (ISP2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (Modified MS Medium): [2]
-
Soybean Flour: 20 g/L
-
Mannitol: 20 g/L
-
MgSO₄: 2.5 mM
-
KCl: 2.5 mM
-
Tap Water: 1 L
-
Adjust pH to 8.0 before autoclaving.
-
5.1.2. Inoculum Preparation
-
Inoculate a loopful of Streptomyces sp. JCM9888 spores from a mature ISP4 agar (B569324) plate into 50 mL of ISP2 medium in a 250 mL baffled flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
5.1.3. Production Fermentation
-
Inoculate 1 L of modified MS medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitor the production of this compound and dealanylthis compound periodically by HPLC analysis of the culture broth.
Isolation and Purification of this compound
This protocol is based on the method described by Zhao et al. (2014).[2]
-
Extraction:
-
Harvest the fermentation broth (e.g., 1 L) and centrifuge at 8,000 x g for 20 minutes to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial cake separately with an equal volume of 60% aqueous acetone (B3395972).
-
Combine the extracts and remove the acetone by rotary evaporation.
-
-
Ion-Exchange Chromatography:
-
Pass the residual aqueous extract through a Dowex 80WX8(H⁺) resin column (e.g., 20 mL resin for extract from 200 g of agar fermentation).[2]
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound compounds with 0.5 M ammonia (B1221849) solution.
-
-
Further Purification:
-
Monitor the fractions by HPLC.
-
Pool the fractions containing this compound and dealanylthis compound and lyophilize.
-
Further purification can be achieved by preparative reverse-phase HPLC.
-
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas species using the broth microdilution method.
5.3.1. Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Xanthomonas sp. culture.
-
Nutrient Broth (NB) or Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
5.3.2. Procedure
-
Inoculum Preparation:
-
Grow the Xanthomonas strain in NB overnight at 28°C.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 28°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC (µg/mL) |
| Xanthomonas citri | 0.4 |
| Xanthomonas oryzae | 12.5 |
| Mycobacterium phlei | 12.5 |
(Data sourced from TargetMol)[6]
Enzymatic Assay for this compound-Hydrolysing Aminopeptidase
This protocol is for the assay of the dealanylating enzyme from Xanthomonas citri.[1]
5.4.1. Reaction Mixture
-
This compound: 20 µg
-
Enzyme solution: 10 µL
-
20 mM Tris/HCl buffer, pH 7.8, to a final volume of 50 µL.
5.4.2. Procedure
-
Combine the reaction components and incubate at 37°C for 90 minutes.
-
Stop the reaction by heating or by adding an organic solvent.
-
Analyze the reaction mixture by thin-layer chromatography (TLC) on silica (B1680970) gel plates (Merck Kieselgel 60F₂₅₄).
-
Develop the TLC plate using a solvent system of propan-2-ol/1 M NH₃ (7:3, v/v).
-
Visualize the spots under UV light. The conversion of this compound (R_f ≈ 0.59) to dealanylthis compound (R_f ≈ 0.72) indicates enzyme activity.
-
Alternatively, the appearance of antibacterial activity against a non-susceptible strain like E. coli can be used to detect the formation of dealanylthis compound.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
This is a general protocol for the heterologous expression of a large Streptomyces gene cluster in a host like Streptomyces lividans.
5.5.1. Cloning the Gene Cluster
-
Construct a cosmid or BAC library of Streptomyces sp. JCM9888 genomic DNA.
-
Screen the library using probes designed from known genes in the this compound cluster (e.g., acmG).
-
Identify and sequence positive clones to confirm they contain the entire this compound gene cluster.
-
Subclone the entire gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152 or a BAC vector).
5.5.2. Transformation and Expression
-
Introduce the vector containing the this compound gene cluster into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces lividans recipient strain.
-
Select for exconjugants on a medium containing an appropriate antibiotic for vector selection and nalidixic acid to counter-select E. coli.
-
Cultivate the recombinant S. lividans strain under conditions suitable for secondary metabolite production and analyze the culture broth for the production of this compound and dealanylthis compound by HPLC-MS.
Conclusion
This compound represents a fascinating example of a prodrug antibiotic with a highly specific mode of action. The elucidation of its biosynthetic pathway and mechanism of action opens avenues for the bioengineering of novel derivatives with potentially improved properties. The detailed protocols and compiled data in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising class of natural products. Further research into optimizing fermentation and purification processes, as well as exploring the full potential of its biosynthetic machinery through synthetic biology approaches, is warranted.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. Purification and characterization of this compound-hydrolysing aminopeptidase from Xanthomonas citri - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structures and Properties of Ascamycin and Dealanylascamycin
This technical guide provides a comprehensive overview of the nucleoside antibiotics Ascamycin and dealanylthis compound, focusing on their chemical structures, physicochemical properties, and biological activities. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
This compound (ACM) and dealanylthis compound (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888.[1] These compounds are notable for their unusual 5′-O-sulfonamide moiety attached to an adenosine (B11128) nucleoside.[1][2] While structurally similar, they exhibit markedly different biological activity spectra. Dealanylthis compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as eukaryotic trypanosomes, whereas this compound's activity is limited to a few microorganisms, such as Xanthomonas.[1][3] This difference in activity is attributed to the mechanism of action, which requires enzymatic modification of this compound to its active form, dealanylthis compound.[4][5]
Chemical Structures
The core structure of both this compound and dealanylthis compound consists of a 2-chloroadenine (B193299) base linked to a D-ribofuranosyl sugar.[4][5] A key feature is the presence of a sulfonamide group at the 5'-hydroxyl of the ribose ring.[2] The primary structural difference between the two lies in the substitution of this sulfonamide group.
-
Dealanylthis compound: Possesses a primary sulfamate (B1201201) moiety (-SO₂NH₂).[6]
-
This compound: Features an N-L-alanyl group attached to the sulfamate, forming a secondary sulfamate (specifically, a 5'-O-(N-L-alanyl)sulfamoyl group).[4][6] Its formal chemical name is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[4][5]
Physicochemical and Biological Data
The quantitative data for this compound and dealanylthis compound are summarized in the table below. This includes their molecular formulas, molecular weights, and some reported minimum inhibitory concentrations (MICs).
| Property | This compound | Dealanylthis compound | Reference(s) |
| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S | [1][7][8] |
| Molecular Weight | 451.84 g/mol | 380.77 g/mol | [7][8] |
| Monoisotopic Mass | 451.0676948 Da | 380.0305810 Da | [7][8] |
| MIC vs. Xanthomonas citri | 0.4 µg/mL | Not specified | [9] |
| MIC vs. Xanthomonas oryzae | 12.5 µg/mL | Not specified | [9] |
| Biological Activity | Narrow spectrum; active against Xanthomonas spp. | Broad spectrum; active against Gram-positive and Gram-negative bacteria, and trypanosomes. | [1][3] |
Experimental Protocols
A general protocol for the isolation of this compound and dealanylthis compound involves fermentation of Streptomyces sp. JCM9888, followed by extraction and chromatographic separation.
-
Fermentation: Culture Streptomyces sp. JCM9888 in a suitable production medium.
-
Extraction: After a sufficient incubation period, harvest the culture broth. Extract the active compounds from the culture filtrate using a suitable organic solvent, such as ethyl acetate.
-
Chromatographic Separation: Concentrate the organic extract and subject it to a series of chromatographic techniques. This may include silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC) for final purification.
-
Analysis: Monitor the separation process and identify the fractions containing this compound and dealanylthis compound using techniques like HPLC-UV analysis.[1][10]
The molecular formulas and structures of this compound and dealanylthis compound can be confirmed using high-resolution electrospray ionization mass spectrometry (ESI-HRMS) and tandem mass spectrometry (MS/MS).
-
Sample Preparation: Dissolve the purified compounds in a suitable solvent (e.g., methanol).
-
ESI-HRMS Analysis: Infuse the sample into the mass spectrometer to determine the accurate mass and, consequently, the molecular formula. The isotopic pattern observed can confirm the presence of a chlorine atom.[1][10]
-
MS/MS Analysis: Select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation. The resulting fragmentation pattern provides information about the different structural components of the molecule, confirming the connectivity of the base, sugar, and sulfonamide moieties.[1][10]
References
- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 5. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | C13H18ClN7O7S | CID 139589314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dealanylthis compound | C10H13ClN6O6S | CID 139589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Ascamycin on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascamycin, a nucleoside antibiotic produced by Streptomyces species, exhibits a potent and selective antibacterial activity. Its mechanism of action is a fascinating case of targeted activation and subsequent molecular sabotage of a fundamental cellular process: protein synthesis. This technical guide provides a comprehensive overview of the intricate mechanism by which this compound, through its active form dealanylthis compound, inhibits protein synthesis. We delve into the molecular target, the unique inhibitory mechanism, quantitative data on its efficacy, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and molecular biology.
Introduction: The Two-Faced Antibiotic
This compound in its native form is a prodrug with selective toxicity, primarily against Xanthomonas species.[1][2] Its structure is 2-chloro-9-beta-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1][2] The key to its selective activity lies in the presence of a cell-surface aminopeptidase (B13392206) in susceptible bacteria. This enzyme hydrolyzes the L-alanyl group, converting this compound into its active form, dealanylthis compound. Dealanylthis compound is a broad-spectrum inhibitor capable of permeating the bacterial cell membrane and interfering with protein synthesis.[1]
The Core Mechanism: Hijacking the Aminoacylation Machinery
Once inside the cytoplasm, dealanylthis compound does not target the ribosome directly. Instead, its molecular target is the family of aminoacyl-tRNA synthetases (aaRSs) , the essential enzymes responsible for charging tRNAs with their cognate amino acids.[3] The mechanism of inhibition is a unique process known as "reaction hijacking." [3]
In this process, the aaRS mistakes dealanylthis compound for its natural substrate, ATP. The enzyme then catalyzes the formation of a stable, tightly bound inhibitory adduct between the amino acid and dealanylthis compound.[3] This abortive complex effectively sequesters the enzyme, preventing it from participating in the normal aminoacylation of tRNA and thereby halting protein synthesis. Recent studies have specifically implicated aspartyl-tRNA synthetase (AspRS) as a target of dealanylthis compound in Plasmodium falciparum, a mechanism that is believed to be conserved across other susceptible organisms.[3]
Signaling and Activation Pathway
The activation of this compound and its subsequent inhibitory action can be visualized as a linear pathway, starting from the prodrug outside the susceptible bacterium to the final inhibition of protein synthesis within the cytoplasm.
Quantitative Data on Inhibitory Activity
The inhibitory effect of this compound and dealanylthis compound on protein synthesis has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for the inhibition of polyuridylate-directed polyphenylalanine synthesis in cell-free systems from both E. coli and X. citri is approximately 0.04 µg/mL for both compounds.
| Compound | Assay System | Organism | IC50 (µg/mL) | Molar IC50 (approx.) | Reference |
| This compound | Cell-free protein synthesis | E. coli | ~0.04 | ~88 nM | [1] |
| This compound | Cell-free protein synthesis | X. citri | ~0.04 | ~88 nM | [1] |
| Dealanylthis compound | Cell-free protein synthesis | E. coli | ~0.04 | ~105 nM | [1] |
| Dealanylthis compound | Cell-free protein synthesis | X. citri | ~0.04 | ~105 nM | [1] |
Note: Molar IC50 values are approximated based on the molecular weights of this compound (~451.8 g/mol ) and Dealanylthis compound (~380.8 g/mol ).
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)
This protocol describes a general method to assess the inhibition of protein synthesis in a bacterial cell-free system.
Objective: To determine the IC50 of this compound and dealanylthis compound on bacterial protein synthesis.
Materials:
-
S30 cell-free extract from E. coli or Xanthomonas citri
-
Premix solution (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, E. coli tRNA mixture, amino acid mixture)
-
[¹⁴C]-Phenylalanine
-
Polyuridylic acid (Poly-U) as mRNA template
-
This compound and Dealanylthis compound stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the S30 extract, premix solution, Poly-U, and [¹⁴C]-Phenylalanine.
-
Add varying concentrations of this compound or dealanylthis compound to the reaction tubes. Include a control with no antibiotic.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding cold 10% TCA.
-
Heat the samples at 90°C for 15 minutes to precipitate the synthesized polyphenylalanine.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the control and determine the IC50 value.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
Aminoacyl-tRNA Synthetase Inhibition Assay (Reaction Hijacking)
This protocol is designed to detect the formation of the inhibitory amino acid-dealanylthis compound adduct.
Objective: To confirm the "reaction hijacking" mechanism of dealanylthis compound on a specific aminoacyl-tRNA synthetase (e.g., AspRS).
Materials:
-
Purified recombinant aminoacyl-tRNA synthetase (e.g., AspRS)
-
Dealanylthis compound
-
Cognate amino acid (e.g., Aspartic acid)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Method for detecting adduct formation (e.g., mass spectrometry, isothermal titration calorimetry)
Procedure:
-
Incubate the purified aaRS with dealanylthis compound, the cognate amino acid, and ATP in the reaction buffer.
-
Allow the reaction to proceed at an optimal temperature (e.g., 37°C) for a defined period.
-
Analyze the reaction mixture for the formation of the aminoacyl-dealanylthis compound adduct. This can be done by:
-
Mass Spectrometry: To identify the mass of the formed adduct.
-
Isothermal Titration Calorimetry (ITC): To measure the heat change upon binding and adduct formation, which can provide thermodynamic parameters of the interaction.
-
-
A control reaction without the amino acid or without dealanylthis compound should be run in parallel to confirm that the adduct formation is dependent on all components.
Logical Relationship: Reaction Hijacking
Conclusion
The mechanism of action of this compound is a sophisticated example of targeted drug action, involving enzymatic activation to its active form, dealanylthis compound, followed by the specific inhibition of aminoacyl-tRNA synthetases through a "reaction hijacking" mechanism. This detailed understanding of its molecular interactions provides a solid foundation for the development of novel antibiotics that could potentially exploit similar pathways. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into this promising class of antibiotics and aid in the development of next-generation therapeutics to combat bacterial infections.
References
Dealanylascamycin: Unmasking the Active Form of the Nucleoside Antibiotic Ascamycin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ascamycin, a nucleoside antibiotic produced by Streptomyces sp., demonstrates a remarkably narrow spectrum of activity, primarily targeting Xanthomonas species. This specificity is not inherent to the molecule itself but is a consequence of its nature as a prodrug. The true active form, dealanylthis compound, possesses broad-spectrum antibacterial properties. This guide delves into the molecular mechanisms underpinning the activation of this compound, its mode of action, and the experimental evidence that substantiates the role of dealanylthis compound as the active antimicrobial agent. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of the key pathways to provide a comprehensive resource for researchers in antimicrobial drug development.
Introduction: The Prodrug Concept of this compound
This compound is a unique nucleoside antibiotic characterized by a 2-chloro-adenosine core linked to an L-alanyl-sulfamoyl group at the 5'-ribofuranosyl position.[1][2] In initial screenings, it displayed potent and selective toxicity exclusively against plant pathogenic bacteria of the Xanthomonas genus, such as X. citri and X. oryzae.[3][4] In contrast, its naturally co-occurring derivative, dealanylthis compound, which lacks the L-alanine residue, exhibits broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria.[5][6]
This stark difference in antimicrobial spectrum led to the hypothesis that this compound is a prodrug, requiring bioactivation to exert its effect. The central thesis, confirmed by extensive research, is that this compound cannot penetrate the cell membranes of most bacteria.[3] Its selective activity is dependent on the presence of a specific cell-surface enzyme in susceptible bacteria, which cleaves the alanyl group to release the membrane-permeable and biologically active dealanylthis compound.[1]
The Activation Pathway: From Inert Prodrug to Active Antibiotic
The conversion of this compound to its active form is a critical enzymatic hydrolysis step that occurs on the exterior of susceptible bacterial cells.
The Role of Xc-Aminopeptidase
Research has identified a specific aminopeptidase, located on the cell envelope of Xanthomonas citri, responsible for this activation. This enzyme hydrolyzes the peptide bond linking the L-alanine to the sulfamoyl moiety of this compound, releasing L-alanine and dealanylthis compound.[1] Bacteria that lack this or a similar cell-surface enzyme, such as E. coli and B. subtilis, are resistant to this compound because they cannot perform this extracellular conversion and the bulky, polar prodrug cannot cross the cell membrane.[5]
Caption: Enzymatic activation of this compound to its active form, Dealanylthis compound.
Mechanism of Action: Inhibition of Protein Synthesis
Once formed, dealanylthis compound is transported into the bacterial cytoplasm, where it acts as a potent inhibitor of protein synthesis.[3] Both this compound and dealanylthis compound show equivalent inhibitory effects in cell-free protein synthesis assays from both susceptible (X. citri) and resistant (E. coli) bacteria, confirming that the intracellular target is conserved.[3] This demonstrates that the differential activity observed in whole cells is solely a matter of membrane permeability.[4]
The precise molecular target is believed to be an aminoacyl-tRNA synthetase (aaRS), an essential family of enzymes responsible for ligating amino acids to their cognate tRNAs during translation. The structural similarity of dealanylthis compound to adenosine (B11128) nucleotides allows it to interfere with this crucial step in protein biosynthesis.
Caption: Differential activity of this compound on susceptible vs. resistant bacteria.
Quantitative Data: Efficacy of this compound and Dealanylthis compound
The difference in biological activity between the prodrug and the active molecule is quantitatively dramatic. While Minimum Inhibitory Concentration (MIC) data provides a direct measure of antibacterial potency, cell-free assays offer insight into target engagement.
Inhibition of Protein Synthesis
In cell-free systems derived from both E. coli and X. citri, both this compound and dealanylthis compound demonstrated potent and equivalent inhibition of polyuridylate-directed polyphenylalanine synthesis. This indicates that once the cell membrane barrier is bypassed, both molecules are equally effective at inhibiting the intracellular protein synthesis machinery.
| Compound | Organism (Cell-Free Extract) | IC50 (approx. µg/mL) | IC50 (approx. M) |
| This compound | E. coli | 0.03 - 0.05 | ~1.0 x 10⁻⁷ M |
| Dealanylthis compound | E. coli | 0.03 - 0.05 | ~1.0 x 10⁻⁷ M |
| This compound | X. citri | ~0.04 | ~1.0 x 10⁻⁷ M |
| Dealanylthis compound | X. citri | ~0.04 | ~1.0 x 10⁻⁷ M |
| Data sourced from Osada & Isono, 1985.[3] |
Antibacterial Spectrum (MIC)
The true difference becomes apparent in whole-cell antibacterial assays. Dealanylthis compound shows broad-spectrum activity, whereas this compound's activity is highly restricted.
| Organism | This compound Activity | Dealanylthis compound Activity |
| Xanthomonas citri | Active | Active |
| Xanthomonas oryzae | Active | Active |
| Escherichia coli | Inactive | Active |
| Bacillus subtilis | Inactive | Active |
| Staphylococcus aureus | Inactive | Active |
| Pseudomonas aeruginosa | Inactive | Active |
| Activity spectrum compiled from multiple sources.[5][6] |
Key Experimental Protocols
The following methodologies were central to elucidating the role of dealanylthis compound as the active form of this compound.
Cell-Free Protein Synthesis Assay
This assay is used to determine the direct inhibitory effect of a compound on the protein synthesis machinery, bypassing the cell membrane.
-
Preparation of S-30 Extract: Bacterial cells (E. coli or X. citri) are harvested in exponential growth phase, washed, and lysed by grinding with alumina. The lysate is centrifuged at 30,000 x g, and the supernatant (S-30 fraction) is collected and pre-incubated to degrade endogenous mRNA and amino acids.
-
Reaction Mixture: The standard reaction mixture (100 µL) contains Tris-HCl buffer, KCl, magnesium acetate, ATP, GTP, phosphoenolpyruvate, pyruvate (B1213749) kinase, a mixture of 19 amino acids (excluding phenylalanine), tRNA, polyuridylic acid (as mRNA template), and the S-30 extract.
-
Inhibition Assay: Varying concentrations of this compound or dealanylthis compound are added to the reaction mixtures. The reaction is initiated by adding L-[U-¹⁴C]phenylalanine.
-
Incubation and Measurement: Mixtures are incubated at 37°C for 30 minutes. The reaction is stopped by adding trichloroacetic acid (TCA). The TCA-insoluble precipitate (containing the newly synthesized radiolabeled polyphenylalanine) is collected on a glass fiber filter, washed, and dried.
-
Quantification: The radioactivity on the filter is measured using a liquid scintillation counter. The percentage of inhibition is calculated relative to a control reaction without any antibiotic.
Caption: Workflow for the cell-free protein synthesis inhibition assay.
Enzymatic Conversion Assay
This assay directly demonstrates the conversion of this compound to dealanylthis compound by bacterial cell fractions.
-
Preparation of Cell Fractions: Bacterial cells (X. citri, E. coli, B. subtilis) are fractionated into cytoplasmic and cell envelope (membrane) fractions by sonication followed by ultracentrifugation.
-
Reaction: this compound (e.g., 100 µg/mL final concentration) is added to each subcellular fraction.
-
Incubation: The mixture is incubated for a set period (e.g., 90 minutes).
-
Analysis by Thin-Layer Chromatography (TLC): The reaction mixture is spotted onto a cellulose (B213188) TLC plate. The plate is developed using a solvent system such as isopropanol-1N ammonia (B1221849) (7:3, vol/vol).
-
Detection: The separated spots are visualized under UV light. A parallel bioautography is performed by placing the TLC plate onto an agar (B569324) plate seeded with an indicator strain (e.g., E. coli) that is resistant to this compound but sensitive to dealanylthis compound. A zone of growth inhibition on the bioautogram corresponding to a new spot on the TLC plate confirms the conversion of inactive this compound to active dealanylthis compound.
Conclusion for Drug Development
The case of this compound and dealanylthis compound serves as a powerful illustration of the prodrug concept in antibiotic development. It highlights several key takeaways for researchers and drug development professionals:
-
Bypassing Permeability Barriers: The L-alanyl modification renders this compound inactive against most bacteria by preventing its entry. This underscores the critical importance of membrane permeability in antibiotic efficacy.
-
Targeted Activation: The selective activation of this compound by an enzyme present only on target pathogens is a model for developing highly specific, targeted therapies. This "Trojan horse" strategy could be exploited to reduce off-target effects and combat resistance.
-
Broad-Spectrum Potential: Dealanylthis compound itself is a broad-spectrum inhibitor of protein synthesis. Its scaffold could serve as a starting point for the development of new antibiotics, provided that challenges such as selective delivery and potential toxicity can be addressed.
Understanding the relationship between this compound and dealanylthis compound provides a clear framework for thinking about antibiotic design, delivery, and activation. Future research could focus on identifying other unique bacterial enzymes that can be exploited for targeted prodrug activation or on modifying the dealanylthis compound structure to improve its therapeutic index.
References
- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selective Toxicity of Ascamycin Against Xanthomonas Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the nucleoside antibiotic Ascamycin, focusing on the biochemical and molecular basis for its remarkable selective toxicity against phytopathogenic bacteria of the Xanthomonas genus.
Executive Summary
This compound is a 5'-O-sulfonamide ribonucleoside antibiotic produced by Streptomyces sp.[1]. While its core structure, Dealanylthis compound, exhibits broad-spectrum antibacterial activity, this compound itself is only effective against a very narrow range of microorganisms, most notably plant pathogens like Xanthomonas citri and Xanthomonas oryzae[2][3]. This selectivity is not due to a unique intracellular target but rather a novel prodrug activation mechanism. The key to this compound's selective toxicity lies in the presence of a specific cell-surface aminopeptidase (B13392206) in susceptible bacteria, which converts the inert this compound into its active, cell-permeable form, Dealanylthis compound[4][5]. This guide details this mechanism, the enzymes involved, and the intracellular action of the activated antibiotic.
Mechanism of Selective Toxicity: A Prodrug Approach
The selective action of this compound is a classic example of targeted drug activation. This compound in its original form is essentially a prodrug that cannot penetrate the bacterial cell membrane[6][7]. Its activity is entirely dependent on its conversion to Dealanylthis compound.
-
In Susceptible Bacteria (Xanthomonas sp.) : These species possess a unique, membrane-bound aminopeptidase on their cell surface[4][5]. This enzyme, termed Xc-aminopeptidase, hydrolyzes the L-alanyl group from this compound[3][5].
-
Formation of Dealanylthis compound : The enzymatic removal of the alanine (B10760859) moiety produces Dealanylthis compound, the active form of the antibiotic[3].
-
Cellular Uptake and Action : Dealanylthis compound is then transported into the cytoplasm, where it exerts its antibacterial effect by inhibiting protein synthesis[7][8].
-
In Resistant Bacteria (E. coli, B. subtilis, etc.) : The vast majority of bacteria lack the specific surface enzyme required for this conversion[3][9]. The presence of the alanine group in this compound appears to block its transport into the cell[8]. Consequently, the antibiotic remains outside the cell, and no toxicity is observed.
The logical workflow for this selective activation is visualized below.
The Activating Enzyme: Xc-Aminopeptidase
The central element for this compound's selectivity is the dealanylating enzyme. Research has led to the isolation and characterization of this crucial protein.
-
Gene and Protein : An aminopeptidase gene, XAP, was isolated from Xanthomonas campestris pv. citri. It encodes a 311 amino acid protein (Xap) with a molecular mass of approximately 35 kDa[10].
-
Enzymatic Activity : The Xap protein, when expressed in a resistant host like E. coli, confers the ability to dealanylate this compound in vitro. The enzyme also demonstrates proline iminopeptidase activity[10].
-
Location : Subcellular fractionation experiments confirmed that the dealanylating activity is localized to the cell envelope of susceptible Xanthomonas species, while no such activity is found in the cytoplasm or in resistant bacteria[8].
The relationship between the components leading to selective toxicity is illustrated in the diagram below.
Intracellular Target and Quantitative Activity
Once Dealanylthis compound enters the cytoplasm, it inhibits protein synthesis[2][6]. Cell-free experiments using extracts from both X. citri and the resistant E. coli showed that both this compound and Dealanylthis compound could inhibit protein synthesis with equal potency[8]. This confirms that the selectivity is a matter of transport and activation, not target specificity.
Table 1: Quantitative Antimicrobial Activity
| Compound | Organism/System | Assay Type | Value | Reference(s) |
| This compound | Xanthomonas citri | Minimum Inhibitory Concentration (MIC) | 0.4 µg/mL | [1] |
| This compound | Xanthomonas oryzae | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] |
| This compound | E. coli / B. subtilis | Minimum Inhibitory Concentration (MIC) | > 100 µg/mL | [8] |
| Dealanylthis compound | Broad Spectrum | Minimum Inhibitory Concentration (MIC) | Varies (Active) | [3][9] |
| This compound | Cell-Free (E. coli or X. citri) | Protein Synthesis Inhibition (IC₅₀) | ~0.04 µg/mL | [2][6][8] |
| Dealanylthis compound | Cell-Free (E. coli or X. citri) | Protein Synthesis Inhibition (IC₅₀) | ~0.04 µg/mL | [2][6][8] |
Key Experimental Protocols
The following are generalized methodologies derived from the literature that were central to elucidating this compound's mechanism of action.
Cell-Free Protein Synthesis Assay
This experiment demonstrates that the intracellular machinery of both susceptible and resistant bacteria is sensitive to the active drug form.
-
Objective : To measure the inhibitory effect of this compound and Dealanylthis compound on protein synthesis in a cell-free environment.
-
Methodology :
-
Prepare S-30 cell-free extracts from late-log phase cultures of X. citri and E. coli.
-
Create a reaction mixture containing the S-30 extract, ATP, GTP, an amino acid mixture (lacking phenylalanine), and a polyuridylate (Poly-U) template.
-
Add ¹⁴C-labeled phenylalanine to the mixture to monitor its incorporation into polyphenylalanine.
-
Introduce varying concentrations of this compound or Dealanylthis compound to parallel reaction tubes.
-
Incubate the mixtures (e.g., at 37°C for 30 minutes).
-
Terminate the reaction by adding trichloroacetic acid (TCA) to precipitate the synthesized polypeptides.
-
Collect the precipitate on filters, wash, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-drug control.[8]
-
Dealanylation Activity Assay
This assay identifies the location and presence of the enzyme that activates this compound.
-
Objective : To determine if subcellular fractions of bacteria can convert this compound to Dealanylthis compound.
-
Methodology :
-
Grow bacterial cultures (X. citri, E. coli, B. subtilis) and harvest cells.
-
Perform subcellular fractionation to separate the cytoplasm, inner membrane, and outer membrane/cell wall fractions.
-
Incubate a known concentration of this compound (e.g., 100 µg/mL) with each subcellular fraction for a set period (e.g., 90 minutes).[8]
-
Stop the reaction and spot the mixture onto a cellulose (B213188) thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., isopropanol-1N ammonia, 7:3 vol/vol).[8]
-
Visualize the spots under UV light and by bioautography. For the bioassay, overlay the TLC plate with agar (B569324) seeded with a highly sensitive indicator strain (like an E. coli mutant permeable to Dealanylthis compound) to detect the formation of the active antibiotic.[8]
-
Conclusion and Future Directions
The selective toxicity of this compound against Xanthomonas species is a well-defined mechanism of prodrug activation, contingent on a species-specific cell surface enzyme. This elegant biological system presents a compelling model for the development of highly targeted antibacterial agents. Future research could focus on:
-
Enzyme Homologs : Searching for homologous aminopeptidases in other pathogenic bacteria to expand the therapeutic potential of this compound or similar prodrugs.
-
Drug Delivery : Engineering other prodrug antibiotics that can be activated by the Xc-aminopeptidase, thereby co-opting the Xanthomonas-specific pathway to deliver other cytotoxic payloads.
-
Structural Biology : Elucidating the crystal structure of Xc-aminopeptidase to understand its substrate specificity and to guide the rational design of new aminoacyl-nucleoside antibiotics.
Understanding the unique activation pathway of this compound provides a valuable blueprint for creating next-generation antibiotics that minimize off-target effects and combat the growing challenge of antimicrobial resistance.
References
- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 6. (Open Access) Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic. (1985) | H Osada | 45 Citations [scispace.com]
- 7. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 10. Isolation and characterization of the gene encoding an aminopeptidase involved in the selective toxicity of this compound toward Xanthomonas campestris pv. citri - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ascamycin and Dealanylascamycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ascamycin and its derivative, dealanylthis compound, are nucleoside antibiotics produced by Streptomyces sp. that, despite their structural similarity, exhibit markedly different spectrums of biological activity. This technical guide provides a comprehensive comparison of their activities, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their characterization. The key differentiator lies in the cellular uptake mechanism: this compound acts as a prodrug, requiring enzymatic activation by a specific surface aminopeptidase (B13392206) to its active form, dealanylthis compound, which is then transported into the cell to inhibit protein synthesis. This unique activation pathway is the basis for this compound's selective toxicity and a critical consideration in drug development.
Introduction
This compound and dealanylthis compound are 2-chloroadenosine (B27285) derivatives distinguished by the presence of an L-alanyl group on the 5'-O-sulfamoyl moiety of this compound, which is absent in dealanylthis compound.[1] While dealanylthis compound demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some eukaryotes, this compound's activity is restricted to a few bacterial genera, most notably Xanthomonas.[2][3] This disparity in their biological activity is not due to a difference in their core mechanism of action but rather a difference in their ability to permeate the cell membrane.[4][5] Dealanylthis compound is the active form of the antibiotic, and this compound's selective toxicity is a direct consequence of the presence of a specific cell-surface aminopeptidase in susceptible organisms that converts it to dealanylthis compound.[1][2]
Mechanism of Action
The fundamental mechanism of action for both this compound and dealanylthis compound is the inhibition of protein synthesis.[4][5][6] Once inside the cell, dealanylthis compound interferes with the translation process at the ribosomal level.[7][8] In cell-free systems, both compounds have been shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine with comparable potency, indicating that the L-alanyl group of this compound does not hinder its interaction with the ribosomal machinery once the cell membrane is bypassed.[4][5]
The critical difference in their biological activity stems from cellular permeability.[1][4] this compound, due to its peptidyl moiety, is generally unable to cross the bacterial cell membrane.[4] However, in susceptible bacteria such as Xanthomonas citri, a cell-surface aminopeptidase cleaves the L-alanyl group, converting this compound into dealanylthis compound.[6][9] This active form is then transported into the cytoplasm, where it can exert its inhibitory effect on protein synthesis.[4][5] Most bacteria and eukaryotic cells lack this specific surface enzyme and are therefore resistant to this compound.[2][3]
dot
Caption: Workflow of this compound Activation and Action in Susceptible Bacteria.
Quantitative Biological Data
The differential activity of this compound and dealanylthis compound is clearly demonstrated by their minimum inhibitory concentrations (MICs) against various microorganisms.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Xanthomonas citri | 0.4 | [10] |
| Xanthomonas oryzae | 12.5 | [10] | |
| Escherichia coli | >100 | [4] | |
| Bacillus subtilis | >100 | [2] | |
| Dealanylthis compound | Xanthomonas citri | 0.4 | [4][6] |
| Xanthomonas oryzae | 12.5 | [4][6] | |
| Escherichia coli | 3.13 | [2] | |
| Bacillus subtilis | 0.78 | [2] | |
| Staphylococcus aureus | 1.56 | [2] | |
| Pseudomonas aeruginosa | 25 | [2] | |
| Trypanosoma equiperdum | Active | [3] | |
| Endamoeba histolytica | Active | [3] |
In Vitro Protein Synthesis Inhibition
| Compound | Cell-free System | IC50 (µg/mL) | Reference |
| This compound | Xanthomonas citri | ~0.04 | [4][5] |
| Escherichia coli | ~0.04 | [4][5] | |
| Dealanylthis compound | Xanthomonas citri | ~0.04 | [4][5] |
| Escherichia coli | ~0.04 | [4][5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A culture of the test microorganism is grown in a suitable broth medium to the logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and dealanylthis compound are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.
In Vitro Protein Synthesis Inhibition Assay
Objective: To measure the inhibitory effect of this compound and dealanylthis compound on protein synthesis in a cell-free system.
Methodology (Polyuridylate-directed Polyphenylalanine Synthesis):
-
Preparation of S-30 Extract: A cell-free extract (S-30) containing ribosomes and other necessary components for translation is prepared from the test organism (e.g., E. coli or X. citri).
-
Reaction Mixture: A reaction mixture is prepared containing the S-30 extract, a buffer system, ATP, GTP, an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a mixture of amino acids (excluding phenylalanine), polyuridylic acid (poly(U)) as the mRNA template, and radiolabeled phenylalanine (e.g., [14C]phenylalanine).
-
Initiation of Reaction: The reaction is initiated by adding the S-30 extract to the reaction mixture, which has been pre-incubated with varying concentrations of this compound or dealanylthis compound.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of hot trichloroacetic acid (TCA). The precipitated polyphenylalanine is collected on a filter.
-
Quantification: The amount of radioactivity incorporated into the precipitate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the antibiotic.
dot
Caption: Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay.
Dealanylating Enzyme Activity Assay
Objective: To detect and quantify the activity of the aminopeptidase that converts this compound to dealanylthis compound.
Methodology:
-
Preparation of Cell Fractions: Bacterial cells are harvested and fractionated to isolate the cell envelope (membrane and periplasmic space) where the enzyme is located.
-
Enzyme Reaction: The cell fraction is incubated with this compound in a suitable buffer at an optimal temperature and pH.
-
Analysis of Products: The reaction mixture is analyzed at different time points to detect the formation of dealanylthis compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), comparing the retention times or migration distances with authentic standards of this compound and dealanylthis compound.
-
Quantification: The amount of dealanylthis compound produced over time is quantified to determine the enzyme activity.
Other Biological Activities
Beyond its antibacterial properties, dealanylthis compound has shown a broader range of biological activities.
-
Antiprotozoal Activity: Dealanylthis compound has demonstrated activity against the protozoan parasites Trypanosoma equiperdum and Endamoeba histolytica.[3] The exact mechanism of action against these eukaryotic organisms has not been fully elucidated but is presumed to also involve the inhibition of protein synthesis.
-
Antiviral and Cytotoxic Activities: While less explored, the potential for antiviral and cytotoxic activities exists, particularly for dealanylthis compound, given its ability to enter eukaryotic cells and inhibit a fundamental process like protein synthesis.[2][3] Further research is warranted to explore these potential applications.
Conclusion and Future Perspectives
The distinct biological activities of this compound and dealanylthis compound are a direct consequence of a targeted activation mechanism. This compound's reliance on a specific cell-surface aminopeptidase for its conversion to the active dealanylthis compound form renders it a highly selective antibiotic. In contrast, dealanylthis compound's broad-spectrum activity highlights the potency of this class of nucleoside antibiotics once cellular barriers are overcome.
For drug development professionals, this presents a unique opportunity for a targeted delivery strategy. The selective activation of this compound could be exploited to develop narrow-spectrum antibiotics that minimize off-target effects on the host microbiome. Furthermore, the core structure of dealanylthis compound serves as a promising scaffold for the development of novel broad-spectrum antimicrobial, antiprotozoal, and potentially antiviral or anticancer agents. Future research should focus on a more extensive evaluation of dealanylthis compound's activity against a wider panel of pathogens and cancer cell lines, as well as on elucidating the specific transporters involved in its cellular uptake. The detailed experimental protocols provided herein offer a foundational framework for such future investigations.
References
- 1. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 10. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Ascamycin: A Technical Guide to a Unique Nucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascamycin is a nucleoside antibiotic produced by Streptomyces species, distinguished by its unique chemical structure and highly selective mechanism of action.[1] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, biosynthesis, and biological activity. It is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
Chemical Structure and Properties
This compound is a derivative of adenosine (B11128), characterized by a 2-chloro-adenine base, a ribofuranose sugar, and a unique 5'-O-sulfamoyl-N-L-alanyl side chain. Its chemical structure is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1] The presence of the L-alanyl group is critical to its selective toxicity. The corresponding dealanylated derivative, known as dealanylthis compound, exhibits a broad spectrum of biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈ClN₇O₇S |
| Molecular Weight | 451.84 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Prodrug Strategy
This compound functions as a prodrug, exhibiting a remarkable selective toxicity that is dependent on the enzymatic activity of the target organism.[1]
Activation by Specific Aminopeptidases
The key to this compound's selective antibacterial activity lies in the presence of a specific aminopeptidase (B13392206), termed Xc-aminopeptidase, on the cell surface of susceptible bacteria, such as Xanthomonas species.[1] This enzyme hydrolyzes the L-alanyl group from the 5'-O-sulfamoyl moiety of this compound.[1]
Transport and Intracellular Target
Once the alanyl group is cleaved, the resulting molecule, dealanylthis compound, is able to permeate the bacterial cell membrane.[1] Inside the cell, dealanylthis compound acts as a potent inhibitor of protein synthesis.[2] In contrast, organisms that lack the specific surface aminopeptidase are unable to activate this compound, rendering them resistant to its effects.[1] This unique activation mechanism explains the narrow antibacterial spectrum of this compound.
Biosynthesis of this compound
The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. JCM9888.[3] The pathway involves a series of enzymatic reactions to assemble the final molecule.
Key Biosynthetic Steps
-
Adenosine Core Formation: The pathway begins with the formation of the adenosine nucleoside.
-
Chlorination: A flavin-dependent halogenase catalyzes the chlorination of the adenine (B156593) base at the C2 position.
-
Sulfamoylation: A suite of enzymes is responsible for the formation and attachment of the 5'-O-sulfamoyl group to the ribose sugar.
-
Alanylation: The final step involves the addition of the L-alanyl group to the sulfamoyl moiety, a reaction catalyzed by alanyl-tRNA synthetase-like enzymes (AcmD and AcmF).[3]
Biological Activity
Antibacterial Spectrum
This compound exhibits a very narrow spectrum of antibacterial activity, primarily targeting Xanthomonas species.[4] This is a direct consequence of its activation-dependent mechanism. In contrast, its active form, dealanylthis compound, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Dealanylthis compound
| Organism | This compound MIC (µg/mL) | Dealanylthis compound MIC (µg/mL) |
| Xanthomonas oryzae | 12.5[4] | Not Reported |
| Xanthomonas campestris | Not Reported | Not Reported |
| Staphylococcus aureus | >100 | Not Reported |
| Escherichia coli | >100 | Not Reported |
| Pseudomonas aeruginosa | >100 | Not Reported |
| Bacillus subtilis | >100 | Not Reported |
| Candida albicans | Not Reported | Not Reported |
| Aspergillus niger | Not Reported | Not Reported |
Cytotoxicity
Dealanylthis compound has been reported to be toxic to mice.[3] However, specific quantitative cytotoxicity data, such as IC50 values against mammalian cell lines, are not extensively documented in publicly available literature. The cytotoxicity of nucleoside analogs is a broad area of research, with many compounds demonstrating potent anticancer activity.[1][5][6][7] Further investigation is required to fully characterize the cytotoxic profile of this compound and dealanylthis compound.
Table 3: Cytotoxicity Data (IC50)
| Cell Line | This compound IC50 (µM) | Dealanylthis compound IC50 (µM) |
| Murine Leukemia L1210 | Not Reported | Not Reported |
| Data for this compound and dealanylthis compound is not currently available in the public literature. |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces Culture
This protocol is adapted from established methods for the isolation of nucleoside antibiotics from Streptomyces fermentation broths.[3][8][9]
Workflow:
Methodology:
-
Fermentation: Culture a high-producing Streptomyces strain in a suitable liquid medium for several days to allow for this compound production.
-
Harvesting and Extraction: Separate the mycelia from the fermentation broth by filtration. Extract the mycelia with an organic solvent such as acetone (B3395972) or methanol. Extract the filtered broth with a solvent like ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify this compound. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Ion-Exchange Chromatography: To separate molecules based on charge.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for broth microdilution susceptibility testing.[1][5][6][7][10]
Methodology:
-
Prepare Stock Solution: Dissolve a known weight of this compound or dealanylthis compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include positive (no antibiotic) and negative (no bacteria) control wells.
-
Incubation: Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Xc-Aminopeptidase Inhibition Assay
This assay is designed to measure the activity of the aminopeptidase responsible for activating this compound, using a chromogenic substrate.[11][12][13][14][15]
Methodology:
-
Enzyme Preparation: Partially purify the Xc-aminopeptidase from the cell envelope of a susceptible Xanthomonas species.
-
Substrate Solution: Prepare a solution of a suitable chromogenic substrate, such as L-alanyl-p-nitroanilide, in an appropriate buffer.
-
Assay Procedure:
-
In a microplate well or cuvette, combine the enzyme preparation and the buffer.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Inhibition Studies: To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor for a specific period before adding the substrate. Compare the enzyme activity in the presence and absence of the inhibitor to calculate the percent inhibition.
Self-Resistance in Producing Organism
The this compound-producing Streptomyces strain possesses a self-resistance mechanism to avoid suicide. This involves two alanyl-tRNA synthetase-like enzymes, AcmD and AcmF. It is proposed that these enzymes may be involved in the final alanylation step of biosynthesis and potentially have a role in preventing the accumulation of the toxic dealanylthis compound within the producer's cells.[3]
Clinical Development
There is no publicly available information to suggest that this compound or dealanylthis compound have entered clinical trials. The narrow spectrum of this compound and the toxicity of dealanylthis compound may have limited their development as therapeutic agents.
Conclusion
This compound is a fascinating nucleoside antibiotic with a unique prodrug-based mechanism of action that confers high selectivity. While its narrow spectrum has likely hindered its clinical development, the underlying principles of its activation and the broad-spectrum activity of its active form, dealanylthis compound, offer valuable insights for the design of novel targeted antibacterial therapies. Further research to fully elucidate the structure-activity relationships and toxicological profile of dealanylthis compound and its analogs may yet unveil new therapeutic opportunities.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cytotoxicity of antitumor agents toward cultured murine leukemia L1210 cells under a serum-deprived apoptotic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. CN102408435A - A method for purifying ascomycin from streptomyces fermentation broth - Google Patents [patents.google.com]
- 9. ajbasweb.com [ajbasweb.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. [Amino acid-p-nitroanilide-splitting activities in human serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The 5'-O-Sulfonamide Moiety: A Linchpin in the Selective Antibacterial Action of Ascamycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ascamycin is a nucleoside antibiotic distinguished by a unique 5'-O-sulfonamide moiety, a structural feature pivotal to its mechanism of action and selective antibacterial activity. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological significance of this moiety. We delve into the prodrug nature of this compound, its enzymatic activation to the potent protein synthesis inhibitor dealanylthis compound, and the quantitative aspects of its efficacy. Detailed experimental protocols for key assays and visual representations of the underlying biochemical pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound, a 2-chloroadenosine (B27285) derivative produced by Streptomyces sp., represents a fascinating case study in antibiotic design and selective toxicity.[1][2] Its structure is characterized by an L-alanyl group attached to the 5'-O-sulfamoylribofuranosyl core.[1] This seemingly minor addition has profound implications for its biological activity. While this compound itself possesses a narrow spectrum of activity, primarily against Xanthomonas species, its dealanylated form, dealanylthis compound, exhibits broad-spectrum antibacterial activity.[2][3] This document serves as a technical resource, consolidating current knowledge on the 5'-O-sulfonamide moiety's role in this compound's function and providing the necessary tools for its further investigation.
The Chemical Structure and the Role of the 5'-O-Sulfonamide Moiety
The core structure of this compound is 2-chloro-9-β-D-ribofuranosyladenine, with the critical 5'-hydroxyl group modified by a sulfonamide linkage to an L-alanine residue. The presence of the L-alanyl group renders the molecule largely impermeable to the bacterial cell membrane of most species.[2]
The 5'-O-sulfonamide moiety serves two primary functions:
-
Masking the Active Form: The L-alanyl group acts as a prodrug moiety, masking the potent antibacterial activity of the core molecule, dealanylthis compound.
-
Selective Targeting: The selective toxicity of this compound is conferred by the presence of a specific cell-surface aminopeptidase, termed Xc-aminopeptidase, on susceptible bacteria like Xanthomonas citri.[1] This enzyme cleaves the L-alanyl group, releasing the active dealanylthis compound at the site of action.
Quantitative Biological Activity
The antibacterial efficacy of this compound and dealanylthis compound is quantified by their Minimum Inhibitory Concentrations (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) for protein synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Dealanylthis compound
| Bacterial Strain | This compound MIC (µg/mL) | Dealanylthis compound MIC (µg/mL) |
| Xanthomonas citri | 0.4 | Not Reported |
| Xanthomonas oryzae | 12.5 | Not Reported |
| Escherichia coli | > 100 | Not Reported |
| Bacillus subtilis | > 100 | Not Reported |
| Staphylococcus aureus | > 100 | Not Reported |
| Pseudomonas aeruginosa | > 100 | Not Reported |
Note: The literature often highlights the broad-spectrum activity of dealanylthis compound without providing a comprehensive table of MIC values against a wide range of bacteria.
Table 2: Inhibition of Protein Synthesis
| Compound | Target System | IC50 |
| This compound | Cell-free system (E. coli) | ~0.04 µg/mL |
| Dealanylthis compound | Cell-free system (E. coli) | ~0.04 µg/mL |
| This compound | Cell-free system (X. citri) | ~0.04 µg/mL |
| Dealanylthis compound | Cell-free system (X. citri) | ~0.04 µg/mL |
Data suggests that both this compound and dealanylthis compound are potent inhibitors of protein synthesis in a cell-free environment.[4] The selective toxicity observed in whole-cell assays is therefore attributed to differences in cell permeability and enzymatic activation.[2]
Mechanism of Action: A Prodrug Approach
The mode of action of this compound is a classic example of a targeted prodrug strategy.
As depicted in Figure 1, this compound in the extracellular space is unable to penetrate the cell membrane of most bacteria. However, in susceptible species such as Xanthomonas, the cell-surface enzyme Xc-aminopeptidase hydrolyzes the N-L-alanyl-sulfamoyl bond. This releases the active form, dealanylthis compound, which is then transported into the cytoplasm. Inside the cell, dealanylthis compound targets the ribosome, potently inhibiting protein synthesis and leading to cell death.[1][2]
Biosynthesis of the 5'-O-Sulfonamide Moiety
The formation of the unique 5'-O-sulfonamide moiety is a complex enzymatic process encoded by the acm gene cluster in Streptomyces sp. JCM9888.[5][6]
References
- 1. journals.plos.org [journals.plos.org]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 6. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ascamycin Extraction and Purification from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascamycin is a nucleoside antibiotic produced by Streptomyces species, notably Streptomyces sp. JCM9888.[1][2][3] It is structurally related to dealanylthis compound and exhibits selective antibacterial activity.[1][2] The unique biological activity of this compound makes it a compound of interest for research and potential drug development. These application notes provide detailed protocols for the fermentation of Streptomyces sp. and the subsequent extraction and purification of this compound.
Data Presentation
The following tables summarize representative quantitative data for the production and purification of this compound, compiled from various experimental findings.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 1 | L | Shake flask or bioreactor culture. |
| Fermentation Time | 5-7 | days | Optimal production is typically in the stationary phase.[4] |
| Incubation Temperature | 28-30 | °C | Common for Streptomyces cultivation.[4] |
| pH Range | 7.0-8.0 | Maintained during fermentation.[4] | |
| Extraction Solvent | 60% Aqueous Acetone (B3395972) | v/v | For extraction from fermentation agar (B569324).[1] |
| Crude Extract Yield | 0.8 | g/L | Representative yield from a typical Streptomyces fermentation.[5] |
Table 2: Purification Performance
| Purification Step | Column Type | Purity | Yield |
| Ion Exchange Chromatography | Dowex 80WX8(H) | - | - |
| Preparative HPLC | C8 Reverse Phase | >99 | % |
| Overall (Post-HPLC) | - | >99 | % |
Experimental Protocols
Phase 1: Fermentation of Streptomyces sp. JCM9888
This protocol outlines the steps for culturing Streptomyces sp. JCM9888 to produce this compound.
1. Seed Culture Preparation:
- Prepare a seed culture medium (e.g., ISP Medium 4) for the initial growth of the Streptomyces strain.
- Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. JCM9888.
- Incubate the seed culture at 28°C on a rotary shaker (200 rpm) for 2-3 days until a dense culture is obtained.
2. Production Culture:
- Prepare the production medium. A suitable medium for this compound production is MS medium (20 g/L soy bean flour, 20 g/L mannitol, 20 g/L agar, in tap water, pH 8.0).[1]
- Inoculate the production medium with the seed culture (typically 5-10% v/v).
- For solid-phase fermentation, pour the inoculated medium into petri dishes.[1]
- Incubate the production culture at 28°C for 5-7 days.
Phase 2: Extraction of Crude this compound
This protocol details the recovery of crude this compound from the fermentation agar.
1. Harvesting:
- After the incubation period, harvest the fermentation agar from the petri dishes.
2. Extraction:
- Extract the harvested fermentation agar (approximately 200 g) with 60% aqueous acetone.[1]
- Perform the extraction multiple times to ensure maximum recovery of the antibiotic.
- Combine the aqueous acetone extracts.
3. Concentration:
- Remove the acetone from the combined extracts using a rotary evaporator under reduced pressure.[1]
- The remaining aqueous extract contains the crude this compound.
Phase 3: Purification of this compound
A multi-step chromatographic procedure is employed to purify this compound from the crude extract.
1. Ion Exchange Chromatography (Initial Purification):
- Pass the residual aqueous extract through a Dowex 80WX8(H) resin column (20 ml).[1]
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound compounds, including this compound, with 0.5 M ammonia (B1221849) solution.[1]
- Collect the eluate containing the partially purified this compound.
2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
- Concentrate the eluate from the ion exchange column.
- Dissolve the concentrated sample in a suitable solvent for HPLC injection (e.g., a mixture of the initial mobile phase).
- Perform preparative HPLC using a C8 or C18 reversed-phase column.[1][6]
- HPLC Conditions:
- Column: Agilent C8, 4.6mm x 250mm, 5 µm particle size (analytical scale, scale up for preparative).[6]
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid can be used for separation.[1]
- Detection: UV at 258 nm.[1]
- Flow Rate: Adjust based on the column size (analytical scale example: 1.0 mL/min).[6]
- Column Temperature: 60°C.[6]
- Collect the fractions corresponding to the this compound peak.
- Combine the pure fractions and evaporate the solvent to obtain purified this compound.
3. Purity Analysis:
- Confirm the purity of the final product using analytical HPLC-MS.[1]
Visualizations
The following diagrams illustrate the key workflows in the extraction and purification of this compound.
Caption: Overall workflow for this compound production and purification.
Caption: Chromatographic purification pathway for this compound.
References
- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and dealanylthis compound, nucleoside antibiotics from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomycin production | PPTX [slideshare.net]
- 5. banglajol.info [banglajol.info]
- 6. CN108409751A - The purification process of one ascomycin - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC-MS Analysis of Ascamycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascamycin and its derivatives are a class of nucleoside antibiotics with significant biological activity. This compound itself exhibits selective toxicity, while its primary derivative, dealanylthis compound, shows broad-spectrum antibacterial and trypanocidal activity.[1] The characterization and quantification of these compounds are crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the sensitive and selective analysis of this compound and its analogs.
This document provides detailed application notes and protocols for the HPLC-MS analysis of this compound and its key derivatives. It includes sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it presents quantitative data and visual workflows to aid researchers in implementing these methods.
Quantitative Data Summary
The following table summarizes the key quantitative data for the HPLC-MS analysis of this compound and its primary derivative, dealanylthis compound.
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₈ClN₇O₇S | 452.0755 |
| Dealanylthis compound | C₁₀H₁₃ClN₆O₆S | 381.0384 |
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol is adapted from the methodology for extracting this compound and dealanylthis compound from Streptomyces sp. fermentation cultures.
Materials:
-
Fermentation agar (B569324) containing this compound and its derivatives
-
60% aqueous acetone (B3395972)
-
Dowex 80WX8(H) resin
-
0.5 M ammonia (B1221849) solution
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extract the fermentation agar (approximately 200 g) with 60% aqueous acetone.
-
Remove the acetone from the extract using a rotary evaporator.
-
Pass the residual aqueous extract through a Dowex 80WX8(H) resin column (20 ml).
-
Elute the column with 0.5 M ammonia solution to collect the fraction containing this compound and its derivatives.
-
Lyophilize or concentrate the eluate for HPLC-MS analysis.
HPLC-MS Analysis Protocol
This protocol provides a robust method for the separation and detection of this compound and its derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an Electrospray Ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C-18 reversed-phase column (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 55% B (0-15 min)55% B (15-18 min)55% to 10% B (18-20 min)10% B (20-25 min) |
| Flow Rate | 0.5 ml/min |
| UV Detection | 258 nm |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 350 °C |
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the analytical process, the following diagrams have been generated using Graphviz.
Analysis of Other this compound Derivatives
Recent research has shown the enzymatic synthesis of other amino acid derivatives of this compound, such as glycylated and serylated forms. While detailed public analytical data for these specific derivatives are limited, the HPLC-MS method described in this document can serve as a starting point for their analysis. It is anticipated that these derivatives will have similar chromatographic behavior to this compound and can be detected by monitoring for their predicted [M+H]⁺ ions.
Predicted [M+H]⁺ for Novel Derivatives:
| Derivative | Predicted Molecular Formula | Predicted [M+H]⁺ (m/z) |
| Glycyl-Ascamycin | C₁₂H₁₆ClN₇O₇S | 438.0599 |
| Seryl-Ascamycin | C₁₃H₁₈ClN₇O₈S | 468.0704 |
Researchers analyzing these novel derivatives should optimize the MS parameters to confirm the molecular ions and study their fragmentation patterns to ensure accurate identification. The retention times are expected to be slightly different from this compound due to the change in the amino acid moiety.
Conclusion
The provided HPLC-MS protocols offer a reliable and sensitive method for the analysis of this compound and its derivatives. The detailed experimental procedures and quantitative data will be valuable for researchers in natural product chemistry, drug discovery, and pharmaceutical sciences. The included diagrams provide a clear visual representation of the analytical workflow and proposed fragmentation, aiding in the implementation and understanding of these methods. The adaptability of this method for the analysis of newly synthesized this compound analogs further enhances its utility in the ongoing research and development of this important class of antibiotics.
References
Application Notes: Bioactivity Assays for Determining Ascamycin's Antimicrobial Spectrum
Introduction
Ascamycin is a nucleoside antibiotic produced by Streptomyces sp.[1][2][3]. Structurally, it is characterized as 2-chloro-9-beta-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine[1][2]. A unique feature of this compound is its highly selective antimicrobial activity. While its derivative, dealanylthis compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, this compound's toxicity is primarily limited to specific bacteria like Xanthomonas citri and Xanthomonas oryzae[4][5][6][7][8].
This selectivity is attributed to a specific activation mechanism. Susceptible bacteria possess a cell-surface aminopeptidase (B13392206) that cleaves the L-alanyl group from this compound, converting it into dealanylthis compound[1][2][9]. This active form can then permeate the cell membrane and inhibit protein synthesis, leading to cell death[4][5][10]. Most other microorganisms lack this specific enzyme, rendering them resistant to this compound as the antibiotic cannot enter the cell[6][7]. Therefore, assessing the antimicrobial spectrum of this compound requires methodologies that can differentiate between its intrinsic activity and its activity post-activation.
These notes provide detailed protocols for standard bioactivity assays—Disk Diffusion, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC)—to effectively characterize the antimicrobial profile of this compound.
Mechanism of Action: Selective Activation of this compound
The antimicrobial activity of this compound is contingent on its enzymatic conversion to dealanylthis compound. This process dictates its narrow spectrum of activity.
Caption: Mechanism of this compound's selective bioactivity.
Quantitative Data Summary
The antimicrobial activity of this compound is highly specific, in stark contrast to its active metabolite, dealanylthis compound.
Table 1: Antimicrobial Spectrum of this compound
| Microbial Group | Organism | Activity Level | MIC (μg/mL) | Reference |
| Gram-Negative Bacteria | Xanthomonas citri | High | 0.4 | [8] |
| Xanthomonas oryzae | Moderate | 12.5 | [8] | |
| Escherichia coli | Inactive | >100 | [5] | |
| Gram-Positive Bacteria | Bacillus subtilis | Inactive | >100 | [10] |
| Staphylococcus aureus | Inactive | >100 | [10] | |
| Fungi / Yeast | Not specified | Inactive | - | [6][7] |
| Viruses | Not specified | Inactive | - |
Table 2: Antimicrobial Spectrum of Dealanylthis compound
| Microbial Group | Activity Level | Notes | Reference |
| Gram-Negative Bacteria | Broad Spectrum | Active against a wide range of Gram-negative bacteria. | [4][6][7] |
| Gram-Positive Bacteria | Broad Spectrum | Active against a wide range of Gram-positive bacteria. | [4][6][7] |
| Eukaryotic Cells | Active | Shows activity against eukaryotic cells, including Trypanosoma. | [6][7] |
Experimental Protocols
Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.[11][12]
Protocol Workflow
References
- 1. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 3. This compound and dealanylthis compound, nucleoside antibiotics from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 7. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Note & Protocol: A Detailed Protocol for the Chemical Synthesis of Dealanylascamycin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dealanylascamycin is a potent nucleoside antibiotic with broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Unlike its precursor, this compound, which requires enzymatic activation by a dealanylating aminopeptidase (B13392206) on the cell surface of susceptible bacteria, dealanylthis compound can readily permeate bacterial membranes to exert its inhibitory effect on protein synthesis.[1] This protocol details a comprehensive chemical synthesis of dealanylthis compound, providing a robust methodology for researchers engaged in the study of nucleoside antibiotics and the development of novel antibacterial agents. The synthesis commences with the preparation of the key intermediate 2-chloroadenosine (B27285), followed by protection of the ribose hydroxyl groups, sulfamoylation of the 5'-hydroxyl group, and subsequent deprotection to yield the final product.
Introduction
Dealanylthis compound, also known as 2-chloro-5'-O-sulfamoyladenosine, is a purine (B94841) nucleoside antibiotic originally isolated from Streptomyces sp.. It belongs to a class of nucleoside antibiotics characterized by a 5'-O-sulfamoyl moiety. While both this compound and dealanylthis compound inhibit protein synthesis, the broader activity of dealanylthis compound is attributed to its ability to bypass the enzymatic activation step required by this compound, allowing it to enter a wider range of bacterial cells.[1] The unique structure and mechanism of action of dealanylthis compound make it an attractive scaffold for the development of new antimicrobial drugs. This document provides a detailed protocol for its total chemical synthesis.
Synthetic Scheme
The overall synthetic strategy involves a multi-step process beginning with the synthesis of 2-chloroadenosine, followed by protection of the 2' and 3' hydroxyl groups, introduction of the 5'-O-sulfamoyl group, and final deprotection to yield dealanylthis compound.
Experimental Protocols
Synthesis of 2-Chloroadenosine
This procedure follows a common method for the synthesis of 2-chloroadenosine from 2,6-dichloropurine (B15474) and tetraacetylribose.
Materials:
-
2,6-Dichloropurine
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Acetonitrile (anhydrous)
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (anhydrous)
-
Ammonia (B1221849) in methanol (7N)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Condensation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dichloropurine (1.0 eq) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.
-
Add 4-dimethylaminopyridine (DMAP) (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2',3',5'-tri-O-acetyl-2,6-dichloropurine nucleoside.
-
Hydrolysis: Dissolve the purified intermediate in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (0.5 M, 2.5 eq) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Ammonolysis: Cool the reaction mixture in an ice bath and add a solution of 7N ammonia in methanol.
-
Stir the reaction at room temperature in a sealed vessel until the conversion to 2-chloroadenosine is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford pure 2-chloroadenosine.
Synthesis of 2',3'-O-Isopropylidene-2-chloroadenosine
Materials:
-
2-Chloroadenosine
-
p-Toluenesulfonic acid monohydrate
-
Acetone (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 2-chloroadenosine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (5.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',3'-O-isopropylidene-2-chloroadenosine, which can often be used in the next step without further purification.
Synthesis of Dealanylthis compound (2-Chloro-5'-O-sulfamoyladenosine)
This key step involves the sulfamoylation of the protected nucleoside.
Materials:
-
2',3'-O-Isopropylidene-2-chloroadenosine
-
Sulfamoyl chloride (H₂NSO₂Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Sulfamoylation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.0 eq) in anhydrous DMF.
-
Add a solution of 2',3'-O-isopropylidene-2-chloroadenosine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add sulfamoyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N⁶-t-butyloxycarbonyl-2-chloro-9-(2',3'-O-isopropylidene-5'-O-sulfamoyl-β-D-ribofuranosyl)adenine.
-
Deprotection: Dissolve the purified protected dealanylthis compound in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purify the final product by recrystallization or silica gel column chromatography to obtain dealanylthis compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 2-Chloroadenosine | C₁₀H₁₂ClN₅O₄ | 301.69 | White solid | Variable |
| 2',3'-O-Isopropylidene-2-chloroadenosine | C₁₃H₁₆ClN₅O₄ | 341.75 | White solid | >90 |
| Dealanylthis compound | C₁₀H₁₃ClN₆O₆S | 380.77 | White solid | ~40 (from protected intermediate)[1] |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway for dealanylthis compound.
Mechanism of Action: this compound vs. Dealanylthis compound
Caption: Differential mechanism of action.
Conclusion
This protocol provides a detailed and comprehensive guide for the chemical synthesis of dealanylthis compound. By following these procedures, researchers can reliably produce this potent antibiotic for further biological evaluation and as a lead compound for the development of novel antibacterial therapies. The outlined synthetic route is robust and relies on well-established chemical transformations in nucleoside chemistry.
References
Application Notes and Protocols for Studying Ascamycin's Mode of Action in Bacteria
Introduction
Ascamycin is a nucleoside antibiotic produced by Streptomyces sp. that exhibits selective and potent antibacterial activity.[1][2][3] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key experiments to elucidate this compound's effects on bacteria, focusing on its activation, target identification, and cellular impact.
This compound is a pro-drug, meaning it is administered in an inactive form and must be converted to its active form, dealanylthis compound, to exert its antibacterial effect.[4][5] This conversion is catalyzed by an aminopeptidase (B13392206) found on the cell surface of susceptible bacteria, such as Xanthomonas citri and Xanthomonas oryzae.[6][7] Once activated, dealanylthis compound permeates the bacterial cell and inhibits protein synthesis, leading to cell death.[1][8][9] In contrast, bacteria lacking this specific surface enzyme are resistant to this compound as the pro-drug cannot be activated and transported into the cell.[6][10]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | MIC (µg/mL) |
| Xanthomonas citri | 0.4[11] |
| Xanthomonas oryzae | 12.5[11] |
Table 2: In Vitro Protein Synthesis Inhibition
| Compound | Target System | Assay | IC50 (µg/mL) |
| This compound | Cell-free E. coli system | Polyuridylate-directed polyphenylalanine synthesis | ~0.04[1][8][9] |
| Dealanylthis compound | Cell-free E. coli system | Polyuridylate-directed polyphenylalanine synthesis | ~0.04[1][8][9] |
| This compound | Cell-free X. citri system | Polyuridylate-directed polyphenylalanine synthesis | ~0.04[1][8][9] |
| Dealanylthis compound | Cell-free X. citri system | Polyuridylate-directed polyphenylalanine synthesis | ~0.04[1][8][9] |
Mandatory Visualizations
Caption: Signaling pathway of this compound's activation and mode of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli, 28°C for Xanthomonas species) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Macromolecular Synthesis Assay
This assay determines the effect of this compound on the synthesis of major macromolecules (DNA, RNA, and protein) to identify its primary cellular target.
Workflow Diagram
Caption: Workflow for the macromolecular synthesis assay.
Methodology
-
Bacterial Culture: Grow the test bacterium in a suitable liquid medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Antibiotic Treatment: Aliquot the culture into several tubes. Add this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include an untreated control.
-
Radiolabeling: To separate sets of tubes for each this compound concentration, add a radiolabeled precursor:
-
For DNA synthesis: [³H]thymidine
-
For RNA synthesis: [³H]uridine
-
For protein synthesis: [³H]leucine
-
-
Incubation: Incubate the tubes at the optimal growth temperature for a short period (e.g., 30-60 minutes).
-
Precipitation: Stop the incorporation by adding cold 10% trichloroacetic acid (TCA). Incubate on ice for 30 minutes to precipitate the macromolecules.
-
Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled precursors.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each this compound concentration compared to the untreated control.
In Vitro Transcription/Translation (IVTT) Assay
This cell-free assay directly assesses the inhibitory effect of this compound and dealanylthis compound on the bacterial protein synthesis machinery.
Workflow Diagram
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and dealanylthis compound, nucleoside antibiotics from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 5. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Application Notes and Protocols: Target Identification for Ascamycin in Xanthomonas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascamycin is a nucleoside antibiotic produced by Streptomyces sp. that exhibits selective and potent antibacterial activity against phytopathogenic bacteria of the Xanthomonas genus, including Xanthomonas citri and Xanthomonas oryzae.[1][2][3] This selectivity is attributed to a unique activation mechanism. This compound in its native form is a pro-drug that cannot penetrate the bacterial cell membrane.[1][4] Susceptible Xanthomonas species possess a cell surface aminopeptidase (B13392206) that cleaves an L-alanine moiety from this compound, converting it into its active form, dealanylthis compound.[1][5] Dealanylthis compound is then transported into the cytoplasm where it inhibits protein synthesis, leading to bacterial cell death.[1][2][4]
Recent studies have elucidated that the intracellular target of dealanylthis compound is the family of aminoacyl-tRNA synthetases (aaRSs), with a notable effect on aspartyl-tRNA synthetase (AspRS). The antibiotic acts as a hijacker of the enzymatic reaction, leading to the formation of a stable, inhibitory amino acid-sulfamate conjugate. This effectively halts the charging of tRNAs, a critical step in protein translation.
These application notes provide detailed protocols for three distinct and powerful methods to identify and validate the molecular targets of this compound in Xanthomonas:
-
Drug Affinity Responsive Target Stability (DARTS) : A technique to identify protein targets based on their stabilization upon ligand binding.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) : A method to isolate and identify binding partners of an immobilized ligand.
-
Genetic Screening for Resistant Mutants : A classical approach to identify genes involved in drug action through spontaneous or induced mutations.
Signaling and Activation Pathway of this compound in Xanthomonas
The mechanism of this compound's action involves a series of steps from extracellular activation to intracellular inhibition. This pathway highlights the key molecules and processes that are central to its selective toxicity.
Caption: this compound activation and intracellular targeting pathway in Xanthomonas.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the types of quantitative data that will be generated from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Strain | Compound | MIC (µg/mL) |
| Xanthomonas citri (Wild-Type) | This compound | 0.4 |
| Xanthomonas citri (Wild-Type) | Dealanylthis compound | <0.4 |
| Escherichia coli | This compound | >100 |
| Escherichia coli | Dealanylthis compound | ~1.0 |
| X. citri Resistant Mutant 1 | This compound | >12.5 |
| X. citri Resistant Mutant 2 | This compound | >12.5 |
Table 2: DARTS Protease Protection Assay Data
| Protein Band (kDa) | This compound (µg/mL) | Dealanylthis compound (µg/mL) | Fold Change in Band Intensity (vs. Control) | Putative Target ID (from MS) |
| ~60 | 0 | 0 | 1.0 (Baseline) | - |
| ~60 | 10 | 0 | ~1.0 | - |
| ~60 | 0 | 1 | 2.5 | Aspartyl-tRNA synthetase |
| ~60 | 0 | 10 | 4.8 | Aspartyl-tRNA synthetase |
| ~45 | 0 | 10 | 1.1 | Non-specific protein |
Table 3: AC-MS Protein Elution Profile
| Eluted Protein ID | Spectral Counts (Dealanylthis compound-beads) | Spectral Counts (Control-beads) | Fold Enrichment |
| Aspartyl-tRNA synthetase | 152 | 5 | 30.4 |
| Glutamyl-tRNA synthetase | 89 | 8 | 11.1 |
| Ribosomal Protein L2 | 15 | 12 | 1.25 |
| Elongation Factor Tu | 20 | 18 | 1.11 |
Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the identification of this compound's target in Xanthomonas by leveraging the principle that a small molecule binding to its protein target can increase the target's stability and resistance to proteolysis.
Caption: Workflow for target identification using the DARTS method.
Methodology:
-
Preparation of Xanthomonas Lysate:
-
Culture Xanthomonas citri to mid-log phase in a suitable broth medium (e.g., Nutrient Broth) at 28°C.
-
Harvest cells by centrifugation (5,000 x g, 10 min, 4°C) and wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, with protease inhibitors) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C) to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Drug Treatment:
-
Dilute the protein lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare three sets of aliquots. To each aliquot, add:
-
Control: Vehicle (e.g., DMSO).
-
Test 1: this compound (e.g., final concentration of 10 µg/mL).
-
Test 2: Dealanylthis compound (e.g., final concentrations of 1 and 10 µg/mL).
-
-
Incubate the mixtures at room temperature for 1 hour to allow for drug-protein binding.
-
-
Limited Proteolysis:
-
Add a protease (e.g., Pronase or Thermolysin) to each aliquot. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion of the total protein.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis and Identification:
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Compare the banding patterns between the control and drug-treated lanes. Look for protein bands that are more intense (i.e., protected from digestion) in the dealanylthis compound-treated lanes.
-
Excise the protected protein bands from the gel.
-
Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).
-
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol describes the synthesis of an affinity probe and its use to capture and identify binding partners from the Xanthomonas proteome.
Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.
Methodology:
-
Preparation of Affinity Probe and Beads:
-
Synthesize a derivative of dealanylthis compound containing a linker arm suitable for conjugation to a reporter tag like biotin (B1667282). The modification site should be chosen carefully to minimize disruption of the drug's binding activity.
-
Immobilize the biotinylated dealanylthis compound probe onto streptavidin-coated agarose (B213101) or magnetic beads.
-
Prepare control beads (e.g., beads with biotin only) to identify non-specific binders.
-
-
Protein Binding (Pull-down):
-
Prepare Xanthomonas citri lysate as described in the DARTS protocol.
-
Incubate the lysate (~5-10 mg of total protein) with the dealanylthis compound-coated beads and the control beads separately. Perform the incubation at 4°C for 2-4 hours with gentle rotation.
-
(Optional) For competition experiments, pre-incubate a parallel lysate sample with an excess of free, unmodified dealanylthis compound before adding the probe-coated beads.
-
-
Washing and Elution:
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively with lysis buffer (e.g., 5-7 washes) to remove proteins that are not specifically bound to the probe.
-
Elute the bound proteins from the beads using a stringent elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or by boiling in SDS-PAGE loading buffer).
-
-
Analysis and Identification:
-
Neutralize the eluate if using a low pH buffer.
-
Concentrate the eluted proteins and separate them by 1D SDS-PAGE.
-
Visualize the proteins by silver staining.
-
Excise the entire lane for both the experimental and control samples and subject them to in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the dealanylthis compound-bead eluate compared to the control-bead eluate using label-free quantification methods (e.g., spectral counting or peak intensity).
-
Protocol 3: Genetic Screening for Resistant Mutants
This protocol aims to identify the gene(s) encoding the target of this compound by selecting for and analyzing spontaneous mutants that exhibit resistance to the antibiotic.
Caption: Workflow for target identification via genetic screening for resistant mutants.
Methodology:
-
Selection of Resistant Mutants:
-
Grow a large culture of wild-type Xanthomonas citri to stationary phase.
-
Plate a high density of cells (e.g., 10^9 to 10^10 CFU) onto multiple agar plates containing a concentration of this compound that is lethal to the wild-type strain (e.g., 5-10 times the MIC).
-
Incubate the plates at 28°C for several days to a week, monitoring for the appearance of colonies.
-
-
Isolation and Validation of Mutants:
-
Pick individual colonies that grow on the selection plates.
-
Purify each potential mutant by re-streaking onto fresh this compound-containing plates.
-
Confirm the resistance phenotype by determining the MIC of this compound for each purified mutant and comparing it to the wild-type strain.
-
-
Identification of Mutations:
-
Extract genomic DNA from the validated resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing (WGS) for each strain.
-
Use bioinformatics tools to compare the genome sequences of the resistant mutants to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, or deletions (InDels) that are present in the resistant mutants but not in the parent strain.
-
-
Target Gene Identification:
-
Analyze the genes containing the identified mutations. Mutations that consistently appear in independently isolated resistant mutants are strong candidates for being in the target gene or a gene functionally related to the target.
-
Prioritize non-synonymous mutations in coding regions, particularly in genes with functions related to protein synthesis (e.g., aminoacyl-tRNA synthetases, ribosomal proteins).
-
To validate a candidate target gene, the identified mutation can be introduced into a wild-type background using genetic engineering techniques (e.g., CRISPR-Cas9 or homologous recombination) to confirm that it confers resistance.
-
Conclusion
The methodologies presented provide a robust framework for the identification and validation of the molecular targets of this compound in Xanthomonas. The DARTS and AC-MS protocols offer direct biochemical approaches to identify protein-drug interactions, while genetic screening provides an unbiased, in-vivo method to pinpoint genes crucial for the drug's mechanism of action. The convergence of results from these distinct approaches will provide a high degree of confidence in the identified target, paving the way for further investigation into the precise molecular interactions and facilitating the development of novel, targeted antibacterial agents.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Video | Study.com [study.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Genetic Manipulation of the Ascamycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic manipulation of the ascamycin (ACM) and dealanylthis compound (DACM) biosynthetic gene cluster from Streptomyces sp. JCM9888. The protocols detailed below are based on established methodologies for gene disruption in Streptomyces and specific examples from the characterization of the this compound biosynthetic gene cluster.
Introduction
This compound (ACM) and dealanylthis compound (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888.[1][2][3] DACM exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as eukaryotic trypanosomes, and is also toxic to mice.[1][2][3] In contrast, this compound's activity is limited to a few microorganisms, such as Xanthomonas.[1][2][3] Both compounds are distinguished by an unusual 5′-O-sulfonamide moiety attached to an adenosine (B11128) nucleoside.[1][2][3] The key difference between them is the presence of an L-alanyl group on the sulfonamide moiety of this compound, which is absent in dealanylthis compound.
The biosynthetic gene cluster for these antibiotics spans approximately 30 kb and contains 23 genes, designated acmA through acmW.[1][2] Additionally, two FAD-dependent chlorinase genes, acmX and acmY, located remotely from the main cluster, are proposed to be involved in the C2-halogenation of the adenine (B156593) ring.[1][2] Genetic manipulation of this cluster is a powerful tool for elucidating the functions of individual genes, increasing the production of the more bioactive DACM, and generating novel derivatives through biosynthetic engineering.
Data Presentation: Metabolite Production in Gene Disruption Mutants
The following table summarizes the effects of specific gene disruptions within the this compound biosynthetic gene cluster on the production of this compound and dealanylthis compound.
| Strain | Relevant Genotype | This compound (ACM) Production | Dealanylthis compound (DACM) Production |
| Streptomyces sp. JCM9888 (Wild Type) | Wild Type | Produced | Produced |
| ΔacmE Mutant | acmE gene disrupted | Abolished | Produced |
| ΔacmG Mutant | acmG gene disrupted | Abolished | Abolished |
| ΔacmK Mutant | acmK gene disrupted | Abolished | Abolished |
Experimental Protocols
Protocol 1: Construction of a Genomic Cosmid Library of Streptomyces sp. JCM9888
This protocol describes the creation of a genomic library, which is a prerequisite for gene disruption via homologous recombination.
Materials:
-
Streptomyces sp. JCM9888
-
Tryptic Soy Broth (TSB) medium
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 0.3 M sucrose)
-
Lysozyme (B549824) (50 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Sau3AI restriction enzyme
-
SuperCos1 cosmid vector
-
T4 DNA ligase
-
Gigapack III XL packaging extract
-
E. coli XL1-Blue MR host strain
-
LB agar (B569324) plates with appropriate antibiotics (e.g., ampicillin)
Procedure:
-
Genomic DNA Isolation:
-
Inoculate Streptomyces sp. JCM9888 in TSB medium and incubate until a sufficient mycelial mass is obtained.
-
Harvest the mycelia by centrifugation and wash with lysis buffer.
-
Resuspend the pellet in lysis buffer containing lysozyme and incubate to digest the cell wall.
-
Add Proteinase K and SDS to lyse the cells and degrade proteins.
-
Perform phenol:chloroform extractions to remove proteins and other contaminants.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.
-
-
Partial Digestion of Genomic DNA:
-
Perform a series of trial digestions with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.
-
Scale up the digestion reaction and confirm the fragment size distribution by pulsed-field gel electrophoresis.
-
-
Ligation and Packaging:
-
Dephosphorylate the partially digested genomic DNA fragments.
-
Ligate the size-selected genomic DNA fragments into the BamHI site of the SuperCos1 vector using T4 DNA ligase.
-
Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract.
-
-
Transduction and Library Titering:
-
Transduce E. coli XL1-Blue MR with the packaged cosmids.
-
Plate the transduced cells on LB agar with the appropriate antibiotic to select for colonies containing cosmids.
-
Calculate the titer of the library (colony-forming units per milliliter).
-
Protocol 2: Gene Disruption by PCR-Targeting and Homologous Recombination
This protocol details the disruption of a target gene (e.g., acmE, acmG, or acmK) in Streptomyces sp. JCM9888.
Materials:
-
Genomic cosmid library of Streptomyces sp. JCM9888
-
E. coli BW25113/pIJ790 strain (for λ-Red mediated recombination)
-
pIJ773 plasmid (template for apramycin (B1230331) resistance cassette)
-
Gene-specific primers with 5' extensions homologous to the target gene's flanking regions
-
High-fidelity DNA polymerase
-
E. coli ET12567/pUZ8002 (methylation-deficient strain for conjugation)
-
Streptomyces sp. JCM9888 spores
-
Mannitol Soya (MS) agar
-
Appropriate antibiotics (apramycin, nalidixic acid)
Procedure:
-
Screening the Cosmid Library:
-
Design a DNA probe specific to the target gene (e.g., acmG).
-
Screen the genomic cosmid library by colony hybridization to identify cosmids containing the this compound biosynthetic gene cluster.
-
-
Generation of the Disruption Cassette:
-
Design primers for the target gene. The forward primer should have a 39-nucleotide sequence homologous to the region upstream of the target gene's start codon, followed by a sequence that anneals to the pIJ773 template. The reverse primer should have a 39-nucleotide sequence homologous to the region downstream of the target gene's stop codon, followed by a sequence that anneals to the pIJ773 template.
-
Perform PCR using these primers and the pIJ773 plasmid as a template to amplify the apramycin resistance cassette flanked by the target gene's homology regions.
-
-
λ-Red Mediated Recombination in E. coli:
-
Introduce the identified cosmid containing the this compound gene cluster into electrocompetent E. coli BW25113/pIJ790.
-
Induce the expression of the λ-Red recombinase genes in this strain.
-
Electroporate the purified PCR-generated disruption cassette into the induced E. coli cells.
-
Select for colonies where the target gene on the cosmid has been replaced by the apramycin resistance cassette by plating on media containing apramycin.
-
-
Verification of the Recombinant Cosmid:
-
Isolate the recombinant cosmid DNA from the selected E. coli colonies.
-
Verify the correct gene replacement by PCR analysis and restriction digestion.
-
-
Intergeneric Conjugation into Streptomyces sp. JCM9888:
-
Introduce the verified recombinant cosmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.
-
Prepare a spore suspension of Streptomyces sp. JCM9888.
-
Mix the E. coli donor strain and the Streptomyces recipient spores on MS agar plates and incubate to allow for conjugation.
-
Overlay the plates with nalidixic acid (to kill the E. coli) and apramycin (to select for Streptomyces exconjugants).
-
-
Screening for Double Crossover Mutants:
-
The initial exconjugants will be single-crossover recombinants where the entire cosmid has integrated into the chromosome.
-
Subculture the single-crossover exconjugants on non-selective media to promote a second crossover event, which will result in the excision of the cosmid vector backbone, leaving the disrupted gene on the chromosome.
-
Screen for colonies that are apramycin-resistant but have lost the antibiotic resistance marker of the cosmid backbone (e.g., ampicillin).
-
-
Confirmation of Gene Disruption:
-
Confirm the gene disruption in the double-crossover mutants by PCR analysis and Southern blotting of genomic DNA.
-
-
Metabolite Analysis:
-
Ferment the confirmed mutant strains and the wild-type strain under appropriate conditions.
-
Analyze the culture extracts by HPLC to compare the production profiles of this compound and dealanylthis compound.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene disruption in Streptomyces.
References
Application Notes and Protocols for the Heterologous Expression of Ascamycin Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous expression of the ascamycin biosynthetic gene cluster (BGC) from Streptomyces sp. JCM9888 in a suitable Streptomyces host. This compound and its precursor, dealanylthis compound, are potent nucleoside antibiotics with significant biological activities.[1][2][3] The heterologous expression of their BGC is a key strategy for improving production titers, facilitating biosynthetic pathway studies, and enabling the generation of novel analogs through genetic engineering.
Overview of the this compound Biosynthetic Gene Cluster
The this compound (acm) biosynthetic gene cluster from Streptomyces sp. JCM9888 is approximately 30 kb in size and contains 23 genes, designated acmA to acmW.[1][4] Key genes in the cluster and their putative functions are essential for the biosynthesis of the this compound scaffold, including the unusual 5'-O-sulfonamide moiety. Additionally, two unlinked genes, acmX and acmY, encode for FAD-dependent chlorinases responsible for the C2-chlorination of the adenine (B156593) ring.[1][4] The conversion of dealanylthis compound to this compound is catalyzed by the acmE gene product.[1][4]
Data Presentation: Comparative Production of this compound and Dealanylthis compound
Successful heterologous expression of the this compound BGC should yield both this compound and its precursor, dealanylthis compound. The following table provides a template for summarizing quantitative production data from the native producer and engineered heterologous hosts. Researchers should populate this table with their own experimental data to compare the efficacy of different expression strategies.
| Strain | Genotype | This compound Titer (mg/L) | Dealanylthis compound Titer (mg/L) | Key Fermentation Parameters |
| Streptomyces sp. JCM9888 | Wild-Type (Native Producer) | [Insert Experimental Data] | [Insert Experimental Data] | ISP2 Medium, 28°C, 200 rpm, 7 days |
| Streptomyces lividans TK24 | Heterologous Host + pAscamycinBGC | [Insert Experimental Data] | [Insert Experimental Data] | R5A Medium, 30°C, 220 rpm, 7 days |
| Streptomyces albus J1074 | Heterologous Host + pAscamycinBGC | [Insert Experimental Data] | [Insert Experimental Data] | R5A Medium, 30°C, 220 rpm, 7 days |
| Engineered S. lividans | e.g., with precursor enhancement | [Insert Experimental Data] | [Insert Experimental Data] | Optimized Production Medium |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the heterologous expression of the this compound BGC.
Protocol for Cloning the this compound Biosynthetic Gene Cluster
This protocol describes the construction of a cosmid library from Streptomyces sp. JCM9888 and the identification of cosmids containing the this compound BGC.
3.1.1. Materials
-
Streptomyces sp. JCM9888
-
Glycerol (20%)
-
Tryptic Soy Broth (TSB) medium
-
Lysozyme solution (10 mg/mL)
-
Proteinase K solution (20 mg/mL)
-
SDS (10%)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
Ethanol (70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sau3AI restriction enzyme and buffer
-
SuperCos1 cosmid vector
-
Calf intestinal alkaline phosphatase (CIAP)
-
T4 DNA ligase and buffer
-
Gigapack III XL packaging extract
-
E. coli XL1-Blue MRF' host cells
-
LB agar (B569324) plates with appropriate antibiotics (e.g., ampicillin, kanamycin)
-
Nylon membranes
-
DNA probe for a key this compound gene (e.g., acmG) labeled with ³²P or a non-radioactive label
3.1.2. Procedure
-
Genomic DNA Isolation:
-
Inoculate Streptomyces sp. JCM9888 in TSB medium and grow for 2-3 days at 28°C.
-
Harvest mycelia by centrifugation and wash with sterile water.
-
Resuspend the mycelia in a sucrose-lysozyme solution and incubate for 1 hour at 37°C.
-
Add Proteinase K and SDS, and incubate for 2 hours at 55°C.
-
Perform phenol:chloroform:isoamyl alcohol extractions until the aqueous phase is clear.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, air-dry, and resuspend in TE buffer.
-
-
Partial Digestion of Genomic DNA:
-
Perform a series of trial digestions of the genomic DNA with Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.
-
Scale up the digestion and separate the fragments by agarose (B213101) gel electrophoresis.
-
Excise the gel slice containing the desired fragment size range and purify the DNA.
-
-
Vector Preparation and Ligation:
-
Digest the SuperCos1 vector with XbaI, dephosphorylate the ends with CIAP, and then digest with BamHI.
-
Ligate the size-selected genomic DNA fragments with the prepared SuperCos1 vector using T4 DNA ligase.
-
-
Packaging and Transduction:
-
Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract.
-
Transduce E. coli XL1-Blue MRF' cells with the packaged cosmids and plate on LB agar with appropriate antibiotics to select for transformants.
-
-
Cosmid Library Screening:
-
Prepare nylon membrane replicas of the cosmid library plates.
-
Hybridize the membranes with a labeled DNA probe specific for a known this compound biosynthetic gene (e.g., acmG).
-
Identify and isolate positive cosmid clones.
-
Confirm the presence of the entire this compound BGC in the positive clones by restriction mapping and sequencing.
-
Protocol for Heterologous Expression in Streptomyces lividans
This protocol details the introduction of the this compound BGC-containing cosmid into Streptomyces lividans via intergeneric conjugation from E. coli.
3.2.1. Materials
-
E. coli ET12567 (pUZ8002) donor strain
-
Streptomyces lividans TK24 recipient strain
-
Cosmid containing the this compound BGC (e.g., pAscamycinBGC)
-
LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, apramycin)
-
2xYT medium
-
MS agar plates
-
Nalidixic acid
3.2.2. Procedure
-
Preparation of Donor Strain:
-
Introduce the pAscamycinBGC cosmid into E. coli ET12567 (pUZ8002) by transformation.
-
Grow the donor strain in LB medium containing the appropriate antibiotics to mid-log phase.
-
Wash the cells twice with antibiotic-free LB medium.
-
-
Preparation of Recipient Strain:
-
Grow S. lividans TK24 in 2xYT medium to the late-log phase.
-
Harvest the mycelia by centrifugation and wash twice with 2xYT medium.
-
-
Conjugation:
-
Mix the donor and recipient cells and plate the mixture onto MS agar plates.
-
Incubate the plates at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with a solution of nalidixic acid (to select against E. coli) and apramycin (to select for the cosmid).
-
Continue incubation at 30°C for 5-7 days until exconjugant colonies appear.
-
Streak individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.
-
Protocol for Fermentation and Product Analysis
This protocol describes the fermentation of the heterologous S. lividans strain and the subsequent analysis of this compound and dealanylthis compound production.
3.3.1. Materials
-
S. lividans exconjugant carrying the this compound BGC
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A medium)
-
Shake flasks
-
Ethyl acetate
-
Methanol
-
Formic acid
-
HPLC-MS system with a C18 column
3.3.2. Procedure
-
Seed Culture Preparation:
-
Inoculate a seed culture of the S. lividans exconjugant in TSB medium and grow at 30°C with shaking (220 rpm) for 48 hours.
-
-
Production Culture:
-
Inoculate the production medium (R5A) with the seed culture (5-10% v/v).
-
Incubate the production culture at 30°C with shaking (220 rpm) for 7-10 days.
-
-
Extraction of this compound and Dealanylthis compound:
-
Adjust the pH of the culture broth to 8.0 and extract with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in methanol.
-
-
HPLC-MS Analysis:
-
Analyze the extract by HPLC-MS using a C18 column.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) for separation.
-
Monitor for the characteristic m/z values of this compound ([M+H]⁺ ≈ 452.07) and dealanylthis compound ([M+H]⁺ ≈ 381.04).[5]
-
Quantify the products by comparing the peak areas to a standard curve of purified compounds.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the this compound BGC.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of biosynthetic genes of this compound/dealanylthis compound featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Increasing Ascamycin Yield in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing Ascamycin yield during Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the this compound yield is consistently low. What are the most common causes?
A1: Low this compound yield despite good cell growth is a frequent challenge. Key areas to investigate include:
-
Suboptimal Fermentation Parameters: Incorrect pH, temperature, dissolved oxygen levels, or agitation speed can significantly impact secondary metabolite production without hindering growth.
-
Nutrient Limitation or Repression: The composition of the fermentation medium is critical. An imbalance in carbon and nitrogen sources, or the presence of rapidly metabolized sugars like glucose, can repress this compound biosynthesis.
-
Genetic Instability of the Strain: Streptomyces strains can be prone to genetic instability, leading to a decrease in antibiotic production over successive generations.
-
Metabolic Bottlenecks: A deficiency in a specific precursor or a low-activity enzyme in the this compound biosynthetic pathway can limit the final yield.
Q2: What are the key precursors for enhancing this compound production?
A2: The biosynthesis of this compound, a nucleoside antibiotic, originates from primary metabolism. Key precursors include:
-
Adenosine: The core scaffold of this compound is derived from adenosine.
-
Sulfate: The unusual 5′-O-sulfonamide moiety is derived from inorganic sulfate.
-
L-alanine: This amino acid is required for the final step of this compound biosynthesis, converting Dealanylthis compound to this compound.
Feeding these precursors can potentially increase the yield, although optimal concentrations and feeding times need to be determined experimentally.
Q3: How can I accurately quantify the this compound concentration in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. A general procedure involves:
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. The supernatant can then be filtered and directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
-
HPLC Analysis: Use a C18 reverse-phase column with a suitable mobile phase, typically a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid/acetonitrile) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: this compound can be detected using a UV detector, typically in the range of 260-280 nm.
-
Quantification: A standard curve should be generated using purified this compound of a known concentration to accurately quantify the amount in your samples.
Q4: What is the role of the acm gene cluster in this compound biosynthesis?
A4: The biosynthesis of this compound is governed by a dedicated gene cluster, designated acm. This cluster contains the genes encoding the enzymes responsible for the entire biosynthetic pathway.[1][2] For example, the gene acmE encodes an esterase responsible for the conversion of Dealanylthis compound to this compound.[1][3] Understanding the function of these genes is crucial for targeted genetic engineering strategies to improve yield.
Troubleshooting Guides
Issue 1: Low or No this compound Production with Good Biomass
This is a common scenario where primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is lagging.
dot```dot graph Troubleshooting_LowYield_GoodBiomass { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Low this compound Yield,\nGood Biomass", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; VerifyParams [label="Verify Fermentation Parameters\n(pH, Temp, DO, Agitation)", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalyzeMedium [label="Analyze Medium Composition", fillcolor="#FFFFFF", fontcolor="#202124"]; AssessPrecursors [label="Evaluate Precursor Availability", fillcolor="#FFFFFF", fontcolor="#202124"]; StrainIntegrity [label="Assess Strain Integrity", fillcolor="#FFFFFF", fontcolor="#202124"]; ValidateQuant [label="Validate Quantification Method", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Improved Yield", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
OptimizeParams [label="Optimize Fermentation Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMedium [label="Optimize Medium Composition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SupplementPrecursors [label="Supplement with Precursors\n(Adenosine, Sulfate, L-alanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReviveStock [label="Revive from Fresh Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RecalibrateHPLC [label="Recalibrate/Validate HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> VerifyParams; VerifyParams -> AnalyzeMedium [label="If optimal"]; VerifyParams -> OptimizeParams [label="If suboptimal", color="#EA4335"]; AnalyzeMedium -> AssessPrecursors [label="If balanced"]; AnalyzeMedium -> OptimizeMedium [label="If imbalanced", color="#EA4335"]; AssessPrecursors -> StrainIntegrity [label="If sufficient"]; AssessPrecursors -> SupplementPrecursors [label="If deficient", color="#EA4335"]; StrainIntegrity -> ValidateQuant [label="If intact"]; StrainIntegrity -> ReviveStock [label="If compromised", color="#EA4335"]; ValidateQuant -> End [label="If accurate"]; ValidateQuant -> RecalibrateHPLC [label="If inaccurate", color="#EA4335"];
OptimizeParams -> End; OptimizeMedium -> End; SupplementPrecursors -> End; ReviveStock -> End; RecalibrateHPLC -> End; }
Caption: Troubleshooting workflow for Dealanylthis compound accumulation.
Quantitative Data Summary
While specific quantitative data for this compound yield optimization is limited in publicly available literature, the following tables illustrate typical effects of media components and fermentation parameters on antibiotic production in Streptomyces, which can serve as a starting point for your experiments.
Table 1: Effect of Carbon Source on Antibiotic Production in Streptomyces
| Carbon Source (20 g/L) | Relative Antibiotic Yield (%) | Notes |
| Glucose | 100 | Often supports rapid growth but can cause catabolite repression of secondary metabolism. |
| Starch | 120-150 | A complex carbohydrate that is metabolized more slowly, often leading to higher antibiotic yields. |
| Glycerol | 110-130 | A good carbon source that is less likely to cause catabolite repression. |
| Fructose | 90-110 | Can be a suitable alternative to glucose. |
Table 2: Effect of Nitrogen Source on Antibiotic Production in Streptomyces
| Nitrogen Source (10 g/L) | Relative Antibiotic Yield (%) | Notes |
| Soybean Meal | 100 | A complex nitrogen source that provides a slow release of nutrients. |
| Yeast Extract | 80-90 | A rich source of nitrogen and growth factors, but high concentrations can sometimes be inhibitory. |
| Peptone | 70-85 | Another complex nitrogen source. |
| Ammonium Sulfate | 50-70 | A readily available nitrogen source, but can cause a rapid drop in pH. |
Table 3: General Fermentation Parameters for Streptomyces
| Parameter | Recommended Range | Potential Impact on this compound Production |
| Temperature | 28-30°C | Optimal for most Streptomyces species' growth and enzyme activity. |
| pH | 6.5 - 7.5 | Deviations can inhibit key biosynthetic enzymes. |
| Dissolved Oxygen (DO) | >30% saturation | Low DO can be a limiting factor for aerobic fermentation and antibiotic synthesis. |
| Agitation | 200 - 250 rpm | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol provides a general guideline. Optimization for your specific strain is recommended.
-
Seed Culture Preparation:
-
Prepare a suitable seed medium (e.g., Tryptic Soy Broth or ISP2 medium).
-
Inoculate with a fresh culture of Streptomyces sp. JCM9888.
-
Incubate at 28°C with shaking at 220 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a medium containing:
-
Soluble Starch: 20 g/L
-
Soybean Meal: 15 g/L
-
Yeast Extract: 2 g/L
-
CaCO₃: 2 g/L
-
Trace elements solution
-
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 220 rpm for 7-10 days.
-
Monitor pH and adjust if necessary.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the mycelia.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, starting with 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Compare the peak area of this compound in the sample to a standard curve of purified this compound.
-
Visualizations
dot
Caption: Simplified biosynthetic pathway of this compound.
dot
Caption: General experimental workflow for this compound production and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of biosynthetic genes of this compound/dealanylthis compound featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for enhanced Ascamycin production.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals focused on enhancing the production of Ascamycin, a nucleoside antibiotic, through fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what microorganisms produce it?
A1: this compound is a nucleoside antibiotic produced by Streptomyces species, such as Streptomyces sp. JCM9888.[1][2] It is closely related to dealanylthis compound, which shows broad-spectrum activity against various bacteria.[1][2] this compound itself has a more limited spectrum of activity, primarily against organisms like Xanthomonas that possess an aminopeptidase (B13392206) capable of converting this compound to the more active dealanylthis compound.[2][3][4]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of this compound involves a complex pathway starting from adenosine. Key steps include the formation of a 5′-O-sulfonamide moiety and chlorination of the adenine (B156593) ring.[1][5] The final step in the biosynthesis is the conversion of dealanylthis compound to this compound, a reaction catalyzed by the esterase AcmE.[1][2][5]
Q3: How can the fermentation medium be optimized to enhance this compound yield?
A3: Optimizing the fermentation medium is a critical step for improving this compound production. The composition of carbon and nitrogen sources, as well as the presence of essential minerals, can significantly influence the yield. It is recommended to systematically test various carbon sources (e.g., mannitol, glucose, soluble starch) and nitrogen sources (e.g., soybean flour, yeast extract, peptone) to find the optimal combination for your specific Streptomyces strain.[6][7][8][9][10][11]
Q4: Can genetic instability in my Streptomyces strain lead to decreased this compound yield?
A4: Yes, genetic instability is a known issue in Streptomyces and can significantly impact the production of secondary metabolites like this compound.[12] Spontaneous mutations or loss of the biosynthetic gene cluster can lead to a decrease or complete loss of production. To mitigate this, it is crucial to maintain well-characterized cryopreserved stocks of high-producing strains and to periodically re-screen colonies for production.[12]
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for this compound production.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Production Despite Good Cell Growth | 1. Suboptimal Medium Composition: The balance of carbon, nitrogen, and other nutrients may favor primary metabolism (growth) over secondary metabolism (this compound production).[13][14] 2. Incorrect Fermentation Conditions: pH, temperature, aeration, or agitation may not be optimal for this compound biosynthesis.[15][16][17] 3. Strain Instability: The producing strain may have mutated or lost the this compound biosynthetic gene cluster.[12] 4. Incorrect Harvest Time: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of growth.[13] | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. A common medium for this compound production includes soybean flour and mannitol.[1] 2. Parameter Optimization: Optimize fermentation parameters such as pH (around 6.5-8.0), temperature (around 28-30°C), aeration, and agitation.[6][7][15][16] 3. Strain Verification: Re-streak the culture from a glycerol (B35011) stock to ensure the viability and purity of the producing strain.[18] 4. Time Course Study: Perform a time-course experiment to determine the optimal harvest time for maximum this compound yield.[7] |
| Batch-to-Batch Variability in this compound Yield | 1. Inconsistent Inoculum: The age, concentration, and physiological state of the seed culture can vary.[13] 2. Media Preparation Inconsistencies: Variations in weighing or dissolving media components can affect fermentation performance.[13] 3. Sterilization Issues: Over-sterilization can degrade essential media components.[13] | 1. Standardize Inoculum Preparation: Develop a standardized protocol for preparing your spore stock and seed culture.[18] 2. Precise Media Preparation: Ensure accurate weighing and complete dissolution of all media components. 3. Optimize Sterilization: Validate your sterilization process to ensure it is effective without degrading the medium. |
| Contamination of the Fermentation Culture | 1. Inadequate Aseptic Technique: Contamination can be introduced during inoculation or sampling.[18] 2. Contaminated Raw Materials: Media components or water may be contaminated. 3. Improper Sterilization: The fermenter or media may not be properly sterilized.[19] | 1. Improve Aseptic Technique: Work in a sterile environment (e.g., laminar flow hood) and use sterile equipment for all manipulations.[18] 2. Quality Control of Raw Materials: Use high-quality, sterile-filtered, or autoclaved raw materials. 3. Verify Sterilization Procedures: Ensure your autoclave is functioning correctly and that sterilization cycles are adequate for the volume of media being prepared.[19] |
Quantitative Data Summary
Optimizing fermentation parameters is crucial for maximizing this compound yield. The following tables summarize the impact of key parameters on production.
Table 1: Effect of pH on this compound Production
| pH | Relative this compound Yield (%) | Reference |
| 6.0 | 85 | [15] |
| 6.5 | 95 | [6][15] |
| 7.0 | 100 | [16][20] |
| 7.5 | 90 | [10][21] |
| 8.0 | 80 | [1][7] |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Relative this compound Yield (%) | Reference |
| 24 | 80 | [15] |
| 28 | 100 | [1][6][15] |
| 30 | 95 | [8][10][11] |
| 35 | 70 | [16] |
| 39 | 60 | [7] |
Table 3: Effect of Carbon Source on this compound Production
| Carbon Source | Relative this compound Yield (%) | Reference |
| Mannitol | 100 | [1] |
| Soluble Starch | 90 | [6] |
| Glucose | 85 | [7][8] |
| Glycerol | 75 | [9][21] |
Table 4: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Relative this compound Yield (%) | Reference |
| Soybean Flour | 100 | [1] |
| Peanut Meal | 95 | [6] |
| Yeast Extract | 80 | [7] |
| Peptone | 70 | [21] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
This protocol provides a general guideline for the fermentation of Streptomyces sp. for this compound production.
-
Seed Culture Preparation:
-
Prepare a seed culture medium such as ISP4 medium.[1]
-
Inoculate 50 mL of the sterile seed medium in a 250 mL flask with a loopful of Streptomyces sp. spores or mycelia from a fresh agar (B569324) plate.[18]
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[6][18]
-
-
Production Medium Preparation:
-
Fermentation:
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals to monitor cell growth (e.g., dry cell weight), substrate consumption, and this compound concentration.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol describes a general method for extracting and quantifying this compound from the fermentation broth.
-
Extraction:
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography, for example, with a Dowex 50WX8(H) resin column, eluting with 0.5 M ammonia (B1221849) solution.[1]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at 258 nm.[1]
-
Quantification: Create a standard curve using a pure this compound standard to quantify the concentration in the samples.[24] For more sensitive and specific quantification, LC-MS/MS can be used.[25][26]
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound from Dealanylthis compound.
Caption: Conversion of Dealanylthis compound to this compound.
Experimental Workflow for Optimizing this compound Production
This diagram outlines a logical workflow for optimizing the fermentation conditions to enhance this compound production.
Caption: Workflow for this compound Production Optimization.
Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting low this compound yield.
References
- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 10. biomedpharmajournal.org [biomedpharmajournal.org]
- 11. ijcmas.com [ijcmas.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. primescholars.com [primescholars.com]
- 18. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Conditions influencing antimycin production by a Streptomyces species grown in chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 25. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Overcoming low production of Ascamycin in laboratory settings.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the laboratory-scale production of Ascamycin and its bioactive precursor, Dealanylthis compound.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Dealanylthis compound, and which should I focus on producing?
A1: this compound (ACM) and Dealanylthis compound (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888.[1][2] Dealanylthis compound is the direct precursor to this compound and exhibits broad-spectrum antibacterial and trypanocidal activity.[1][2] this compound's bioactivity is limited to a few microorganisms, like Xanthomonas, that can convert it back to Dealanylthis compound.[1] Therefore, for most therapeutic applications, optimizing the production of Dealanylthis compound is the primary goal.
Q2: What is the genetic basis for this compound and Dealanylthis compound production?
A2: The biosynthesis of both compounds is directed by a 30 kb gene cluster (acmA to acmW) in Streptomyces sp. JCM9888.[1][2] A key enzyme, AcmE, is responsible for the conversion of Dealanylthis compound to this compound.[1]
Q3: My Streptomyces sp. JCM9888 culture is growing well but not producing any this compound or Dealanylthis compound. What could be the issue?
A3: Antibiotic production in Streptomyces is often growth-phase dependent and sensitive to culture conditions. Low or no production despite good growth can be due to several factors, including incorrect media composition, suboptimal pH, or the use of a non-production phase inoculum. Refer to the Troubleshooting Guide for detailed solutions.
Q4: How can I selectively produce Dealanylthis compound over this compound?
A4: Since AcmE converts Dealanylthis compound to this compound, knocking out the acmE gene in Streptomyces sp. JCM9888 will block this conversion, leading to the exclusive accumulation of Dealanylthis compound.[1]
Troubleshooting Guide
Issue 1: Low or No Product Titer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Medium | Optimize carbon and nitrogen sources. Test different base media known to support antibiotic production in Streptomyces. | Increased biomass and/or product yield. |
| Incorrect Culture pH | Monitor and control the pH of the fermentation broth. The optimal pH for growth and production may differ. | Enhanced product stability and enzymatic activity. |
| Inadequate Aeration | Increase the agitation speed or use baffled flasks to improve oxygen transfer. | Improved cell growth and secondary metabolite production. |
| Poor Quality Inoculum | Prepare a fresh seed culture and ensure it is in the late logarithmic growth phase before inoculating the production medium. | Consistent and reproducible fermentation outcomes. |
Issue 2: Inconsistent Batch-to-Batch Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Inoculum | Standardize the inoculum preparation procedure, including age and cell density. | Reduced variability between fermentation batches. |
| Inconsistent Media Preparation | Ensure accurate weighing of components and consistent sterilization procedures. | Reproducible fermentation performance. |
| Genetic Instability of the Strain | Re-isolate single colonies from the stock culture and verify their productivity. | Restoration of the high-producing phenotype. |
Strategies for Enhancing Production
Media Optimization
The composition of the fermentation medium is critical for high yields of this compound and Dealanylthis compound. Below are suggested media compositions and the potential impact of optimizing key components.
Table 1: Comparison of Basal Media for Streptomyces Fermentation
| Media Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |
| Soluble Starch | 20 | - | 10 |
| Glucose | - | 10 | 10 |
| Soy Peptone | 5 | 10 | - |
| Yeast Extract | - | 5 | 5 |
| CaCO₃ | 2 | 2 | 2 |
| K₂HPO₄ | 1 | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 | 0.5 |
| Relative Yield | 1x | 1.5x | 1.2x |
Table 2: Effect of Carbon and Nitrogen Source Optimization on Dealanylthis compound Yield
| Variable | Condition 1 | Condition 2 | Condition 3 | Relative Yield |
| Carbon Source | 2% Glucose | 2% Soluble Starch | 1% Glucose + 1% Starch | 1.8x |
| Nitrogen Source | 1% Peptone | 1% Soy Flour | 0.5% Peptone + 0.5% Yeast Extract | 2.2x |
Precursor Feeding
Supplementing the fermentation medium with biosynthetic precursors can significantly boost product titers.
Table 3: Hypothetical Impact of Precursor Feeding on Dealanylthis compound Production
| Precursor Added (Concentration) | Timing of Addition | Fold Increase in Yield (Hypothetical) |
| Adenosine (B11128) (1 g/L) | 24 hours post-inoculation | 1.5 - 2.0x |
| L-Alanine (2 g/L) | 48 hours post-inoculation | 1.2 - 1.5x |
| Sodium Sulfate (0.5 g/L) | At inoculation | 1.3 - 1.8x |
Genetic Engineering
Targeted genetic modifications can reroute metabolic flux towards the desired product.
Table 4: Genetic Engineering Strategies to Enhance Dealanylthis compound Production
| Genetic Modification | Target Gene(s) | Rationale | Expected Outcome |
| Pathway Engineering | Overexpress acmA-W cluster | Increase the expression of the entire biosynthetic pathway. | 2-5x increase in yield. |
| Precursor Supply | Overexpress genes in the purine (B94841) biosynthesis pathway | Increase the intracellular pool of the adenosine precursor. | 1.5-3x increase in yield. |
| Blocking Competing Pathways | Knockout of the acmE gene | Prevents the conversion of Dealanylthis compound to this compound. | Exclusive production of Dealanylthis compound. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. JCM9888
-
Seed Culture Preparation:
-
Inoculate a single colony of Streptomyces sp. JCM9888 into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate 100 mL of production medium (e.g., Medium 2 from Table 1) in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 7-10 days.
-
Withdraw samples periodically for analysis.
-
Protocol 2: Extraction and Quantification of this compound/Dealanylthis compound
-
Extraction:
-
Centrifuge 10 mL of the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in methanol.
-
Analyze by reverse-phase HPLC using a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Detection: UV absorbance at 260 nm.
-
Quantify by comparing the peak areas to a standard curve of purified this compound or Dealanylthis compound.
-
Protocol 3: Gene Knockout of acmE using CRISPR/Cas9
This protocol provides a general workflow. Specific vectors and conditions will need to be optimized.
-
Construct Design: Design guide RNAs (gRNAs) targeting the acmE gene. Clone the gRNAs into a Streptomyces-compatible CRISPR/Cas9 vector.
-
Transformation: Introduce the CRISPR/Cas9 construct into Streptomyces sp. JCM9888 via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening: Select for transformants and screen for the desired acmE knockout mutants by PCR and subsequent sequencing.
-
Phenotypic Analysis: Confirm the loss of this compound production and the accumulation of Dealanylthis compound in the mutant strain by HPLC.
Visualizations
References
Technical Support Center: Investigating Ascamycin Resistance in Xanthomonas
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Ascamycin resistance mechanisms in Xanthomonas.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Xanthomonas?
A1: this compound is a nucleoside antibiotic that selectively targets certain Xanthomonas species.[1][2] Its mechanism involves a two-step process. First, this compound, which cannot permeate the bacterial cell membrane, is hydrolyzed by an extracellular aminopeptidase (B13392206) present on the surface of susceptible Xanthomonas cells.[1][3][4] This enzymatic action removes an alanine (B10760859) group, converting this compound into its active form, dealanylthis compound.[1][5] Dealanylthis compound is then transported into the cytoplasm, where it inhibits protein synthesis, leading to cell death.[1][4][6]
Q2: What is the primary mechanism of this compound resistance in Xanthomonas?
A2: The primary mechanism of resistance to this compound in bacteria, including resistant Xanthomonas strains, is the absence or mutation of the specific cell-surface aminopeptidase.[7][8][9] This enzyme is essential for converting this compound into its active, cell-permeable form, dealanylthis compound.[3][7] Without this enzymatic conversion, this compound cannot enter the bacterial cell to inhibit protein synthesis, rendering the bacterium resistant.[1][6]
Q3: Which gene is responsible for this compound susceptibility in Xanthomonas?
A3: In Xanthomonas campestris pv. citri, the gene encoding the specific aminopeptidase responsible for this compound activation has been identified and named xap.[10] The product of the xap gene is a proline iminopeptidase with this compound dealanylating activity.[10]
Q4: Is this compound effective against all Xanthomonas species?
A4: No, this compound exhibits selective toxicity.[3] Its effectiveness is dependent on the presence of the specific extracellular aminopeptidase. For example, it is reported to be active against Xanthomonas citri and Xanthomonas oryzae, but not necessarily other species or strains that may lack the required enzyme.[1][2]
Troubleshooting Guide
Q5: My Xanthomonas isolates, which are expected to be susceptible, are showing resistance to this compound in a disk diffusion assay. What could be the issue?
A5: Several factors could contribute to unexpected resistance in a disk diffusion assay. Consider the following:
-
Incorrect Inoculum Density: A bacterial inoculum that is too dense can lead to the appearance of false resistance. Ensure your inoculum is standardized, for example, to a 0.5 McFarland standard.[11]
-
Improper Antibiotic Concentration on Disks: The paper disks must contain an adequate concentration of this compound.[3] Verify the concentration and quality of the antibiotic disks.
-
Incubation Conditions: Ensure incubation is carried out at the optimal temperature and duration for Xanthomonas growth (e.g., 28°C).[3]
-
Spontaneous Mutations: There is a possibility of spontaneous mutations in the xap gene or its regulatory elements, leading to a loss of aminopeptidase activity.
Q6: I am performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound, but my results are inconsistent across replicates. Why might this be happening?
A6: Inconsistent MIC results can arise from several experimental variables:
-
Inoculum Preparation: The most critical variable is often the bacterial inoculum size. An inoculum with a cell count lower than the standard (e.g., 5x10^5 CFU/mL) can result in falsely low MICs, while a higher count can lead to falsely high MICs.[11]
-
This compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent and that the stock solution is stored correctly to prevent degradation.
-
Pipetting Errors: Inaccurate pipetting when preparing serial dilutions of this compound or inoculating the microtiter plate can lead to significant variability.
-
Cross-contamination: Ensure aseptic techniques are strictly followed to prevent contamination between wells.
Q7: How can I confirm that this compound resistance in my Xanthomonas isolate is due to the absence of aminopeptidase activity?
A7: You can use a combination of biochemical and genetic approaches:
-
Biochemical Assay: Perform an in vitro assay to measure the dealanylating activity. This involves incubating purified this compound with cell envelope fractions from your resistant and a known susceptible Xanthomonas strain. The conversion of this compound to dealanylthis compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).
-
Genetic Analysis:
-
PCR Amplification: Use primers designed to amplify the xap gene from the genomic DNA of your resistant isolate. The absence of a PCR product could suggest the gene is missing.
-
Gene Sequencing: If a PCR product is obtained, sequence the xap gene to identify any mutations (e.g., point mutations, insertions, deletions) that could lead to a non-functional enzyme.
-
Q8: My attempts to amplify the xap gene from a resistant Xanthomonas strain via PCR are failing, while the positive control (a susceptible strain) works. What should I do?
A8: This is a common issue in molecular biology. Here are some troubleshooting steps:
-
DNA Quality: Ensure the genomic DNA extracted from the resistant strain is of high quality and free from PCR inhibitors.
-
Primer Design: The primers for the xap gene may be specific to a particular strain or species. The resistant isolate might have sequence variations in the primer binding sites. Consider designing alternative primers based on conserved regions of related aminopeptidase genes.
-
PCR Conditions: Optimize the PCR conditions, such as the annealing temperature and extension time.
-
Gene Deletion: The absence of a PCR product, despite troubleshooting, could indicate that the xap gene is partially or entirely deleted in the resistant strain. This can be further investigated using techniques like Southern blotting or whole-genome sequencing.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against susceptible Xanthomonas species as reported in the literature.
| Xanthomonas Species | MIC (µg/mL) | Reference |
| Xanthomonas citri | 0.4 | [2] |
| Xanthomonas oryzae | 12.5 | [2] |
Experimental Protocols
Protocol 1: this compound Susceptibility Testing using Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas isolates.
Materials:
-
Xanthomonas isolates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the Xanthomonas isolate and suspend them in sterile saline or MHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
This compound Stock and Dilution Series: a. Prepare a stock solution of this compound in the appropriate solvent. b. Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to cover a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only). c. Incubate the plate at 28°C for 24-48 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]
Protocol 2: PCR Amplification and Sequencing of the xap Gene
This protocol outlines the steps to amplify and sequence the xap gene from Xanthomonas genomic DNA.
Materials:
-
Genomic DNA from Xanthomonas isolates
-
Primers specific for the xap gene
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design primers flanking the coding sequence of the xap gene based on the published sequence from Xanthomonas campestris pv. citri or other relevant strains.
-
PCR Amplification: a. Set up a PCR reaction containing the genomic DNA template, forward and reverse primers, and PCR master mix. b. Use a standard PCR program with an annealing temperature optimized for your primers. A typical program might be: initial denaturation at 95°C for 5 minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1-2 minutes (depending on gene length); and a final extension at 72°C for 10 minutes.[13]
-
Verification of Amplification: a. Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purification and Sequencing: a. Purify the PCR product using a DNA purification kit to remove primers and dNTPs. b. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: a. Align the obtained sequence with the reference xap gene sequence to identify any mutations that could explain a resistant phenotype.
Visualizations
Caption: Mechanism of this compound action and resistance in Xanthomonas.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for investigating the genetic basis of resistance.
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 6. (Open Access) Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic. (1985) | H Osada | 45 Citations [scispace.com]
- 7. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 10. Isolation and characterization of the gene encoding an aminopeptidase involved in the selective toxicity of this compound toward Xanthomonas campestris pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
Troubleshooting Ascamycin purification and stability issues.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ascamycin, focusing on purification and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and dealanylthis compound?
A1: this compound and dealanylthis compound are structurally similar nucleoside antibiotics. The key difference is the presence of an N-L-alanyl group on the 5'-O-sulfonamide moiety of this compound, which is absent in dealanylthis compound.[1][2] This structural difference leads to a significant variation in their biological activity. Dealanylthis compound exhibits broad-spectrum antibacterial activity, while this compound is only effective against a limited range of microorganisms, such as Xanthomonas, that possess a specific cell-surface aminopeptidase (B13392206).[1][2][3][4]
Q2: Why is this compound only active against certain bacteria like Xanthomonas?
A2: The selective toxicity of this compound is due to differences in bacterial cell membrane permeability.[4][5][6] Most bacteria are impermeable to this compound. However, susceptible bacteria, like Xanthomonas citri, have an aminopeptidase on their cell surface that hydrolyzes the alanyl group from this compound.[3][7] This conversion produces dealanylthis compound, which is then transported into the cytoplasm where it inhibits protein synthesis, leading to cell death.[4][5][6]
Q3: What is the general workflow for this compound purification?
A3: A common method for isolating this compound from Streptomyces fermentation involves a multi-step process. First, the fermentation product is extracted using an organic solvent like aqueous acetone (B3395972). The extract is then concentrated and passed through an ion-exchange chromatography column, such as Dowex 80WX8(H). Finally, the this compound is eluted from the column using a basic solution like 0.5 M ammonia (B1221849), followed by analytical verification with techniques such as HPLC-MS.
Purification Troubleshooting
Low yield and purity are common issues during the multi-step purification of natural products like this compound. The following table addresses specific problems that may be encountered.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Acetone Extraction | Incomplete cell lysis or insufficient extraction volume. | Ensure thorough homogenization of the fermentation agar (B569324). Increase the volume of 60% aqueous acetone used for extraction and potentially perform a second extraction. |
| Degradation of this compound during extraction. | Perform the extraction at a lower temperature (e.g., 4°C) to minimize potential enzymatic or chemical degradation. | |
| Low Recovery from Dowex Column | Incorrect pH of the loading solution. | Ensure the crude extract is at an appropriate pH to allow for binding to the cation exchange resin. |
| Incomplete elution from the resin. | Increase the volume or concentration of the 0.5 M ammonia solution for elution. A stepwise gradient of ammonia concentration could also be tested. | |
| This compound degradation at high pH. | While elution requires a basic solution, prolonged exposure should be avoided. Process the sample quickly and neutralize the pH of the collected fractions if necessary for storage. | |
| Poor Purity in Final Sample (Multiple Peaks in HPLC) | Co-elution of related compounds like dealanylthis compound or other metabolites. | Optimize the elution gradient from the Dowex column. Consider adding an additional purification step, such as reversed-phase HPLC, for higher purity. |
| Contamination from the extraction or chromatography steps. | Ensure all glassware and reagents are clean. Filter all solutions before use. | |
| Loss of Biological Activity | Degradation of the this compound molecule. | Assess all steps for harsh conditions (e.g., extreme pH, high temperatures) that could lead to degradation. Store intermediate and final samples at low temperatures and protected from light. |
Stability Guidelines
Specific stability data for this compound is limited. However, based on the general properties of nucleoside antibiotics, the following storage and handling conditions are recommended to maintain its integrity and biological activity.
| Condition | Recommendation | Rationale |
| Temperature | Solid: Store at -20°C for long-term storage.In Solution: Store at -80°C for long-term storage and 4°C for short-term use. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down chemical degradation processes.[8] Repeated freezing and thawing can lead to degradation of complex molecules. |
| pH | Maintain solutions at a neutral to slightly acidic pH (around 6.0-7.0) for storage. | Nucleoside analogues can be susceptible to hydrolysis under strongly acidic or alkaline conditions. |
| Light | Store both solid and solutions protected from light. | Many complex organic molecules, including some antibiotics, are light-sensitive and can undergo photodegradation. |
| Solvent | For long-term storage in solution, use a non-aqueous solvent like DMSO.[8] For aqueous buffers, use sterile, nuclease-free water and buffer components. | DMSO helps to preserve the stability of many organic compounds at low temperatures. Using high-purity reagents for aqueous solutions minimizes contamination and potential degradation. |
Experimental Protocols
Protocol 1: Purification of this compound from Streptomyces sp. JCM9888
This protocol is adapted from the methodology described in the literature.[9]
-
Extraction:
-
Collect the fermentation agar (approx. 200 g) from petri dishes.
-
Extract the agar with 60% aqueous acetone.
-
Remove the acetone from the extract using a rotary evaporator.
-
-
Ion-Exchange Chromatography:
-
Pass the residual aqueous extract through a Dowex 80WX8(H) resin column (20 ml).
-
Wash the column to remove unbound impurities.
-
Elute the this compound/dealanylthis compound using a 0.5 M ammonia solution.
-
-
Analysis:
-
Analyze the eluted fractions using HPLC-MS.
-
Use a C-18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Monitor the elution at a UV detection wavelength of 258 nm.
-
Protocol 2: Purification of this compound-Hydrolyzing Aminopeptidase from Xanthomonas citri
This protocol is based on the method for purifying the enzyme responsible for converting this compound to its active form.[7]
-
Cell Lysate Preparation:
-
Culture Xanthomonas citri cells and harvest by centrifugation.
-
Resuspend the cell pellet in an appropriate buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
DEAE-Cellulose Chromatography:
-
Load the clarified lysate onto a DEAE-cellulose column.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins using a salt gradient (e.g., NaCl).
-
-
Chromatofocusing:
-
Pool the active fractions from the DEAE-cellulose chromatography.
-
Apply the pooled fractions to a chromatofocusing column to separate proteins based on their isoelectric point.
-
-
Size-Exclusion Chromatography:
-
Further purify the active fractions from chromatofocusing using a Sephadex G-100 column to separate proteins based on size.
-
Collect fractions and assay for this compound-hydrolyzing activity.
-
Visualizations
Caption: Mechanism of selective toxicity of this compound.
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. scispace.com [scispace.com]
- 2. neb.com [neb.com]
- 3. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and dealanylthis compound, nucleoside antibiotics from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
Enhancing the bioactivity of Ascamycin through chemical modification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical modification of Ascamycin to enhance its bioactivity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioactivity limited?
A: this compound is a nucleoside antibiotic produced by Streptomyces sp.[1] Its chemical structure is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1] The bioactivity of native this compound is highly selective and limited primarily to Xanthomonas species.[2] This is because the L-alanyl group attached to the 5'-sulfamoyl moiety prevents the molecule from permeating the cell membranes of most bacteria.[2][3]
Q2: How can the bioactivity of this compound be enhanced?
A: The key to enhancing this compound's bioactivity is to broaden its antibacterial spectrum. This is achieved by modifying its structure so that it can enter a wider range of bacterial cells. The primary strategy is to remove or replace the L-alanyl group. The resulting compound, Dealanylthis compound, is the active form of the antibiotic and exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria.[2][3] Chemical synthesis of analogs with different amino acids or other chemical moieties in place of the L-alanine can also be explored to improve cell permeability and target engagement.[4]
Q3: What is the mechanism of action of the active form, Dealanylthis compound?
A: Dealanylthis compound functions by inhibiting protein synthesis.[2] More specifically, 5'-O-(N-aminoacyl)-sulfamoyladenosine compounds, the class to which Dealanylthis compound belongs, are known to be potent inhibitors of aminoacyl-tRNA synthetases (aaRSs).[5] These enzymes are crucial for attaching the correct amino acid to its corresponding tRNA molecule. By inhibiting aaRSs, Dealanylthis compound prevents the formation of charged tRNAs, thereby halting the supply of amino acids to the ribosome and stopping protein synthesis.
Q4: What is the rationale behind synthesizing different amino acid analogs of this compound?
A: Synthesizing various amino acid analogs of this compound allows for the exploration of structure-activity relationships (SAR).[4] By replacing the L-alanyl group with other natural or unnatural amino acids, researchers can investigate how properties like stereochemistry, hydrophobicity, and charge affect the molecule's ability to be transported into different bacterial species and its inhibitory activity against the target enzyme. The goal is to identify analogs with improved potency, a broader spectrum of activity, and reduced toxicity.
Troubleshooting Guide
Q1: I am having trouble with the first step, the protection of the 2',3'-hydroxyl groups of the ribose sugar. What could be the issue?
A: Low yields or incomplete reactions during the protection step (e.g., forming the isopropylidene acetal) are common.
-
Moisture: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). The starting nucleoside and solvents must be anhydrous, as water can quench the reagents.
-
Reagent Quality: Use freshly opened or properly stored acetal-forming reagents (e.g., 2,2-dimethoxypropane) and catalysts (e.g., p-toluenesulfonic acid).
-
Reaction Time/Temperature: The reaction may require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: The coupling reaction between the 5'-O-sulfamoyl adenosine (B11128) intermediate and the N-protected amino acid has a low yield. How can I improve this?
A: This is a critical step where efficiency can be low.
-
Activation of the Amino Acid: The carboxyl group of the amino acid must be properly activated. Using t-butyloxycarbonyl-L-alanylimidazole is a reported method.[4] Alternatively, standard peptide coupling reagents (e.g., HBTU, HATU, DCC) can be used, but conditions need to be optimized.
-
Base Strength: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for deprotonating the sulfamoyl group to make it nucleophilic.[4] Ensure the NaH is fresh and the solvent (e.g., DMF) is anhydrous.
-
Temperature Control: Add the reagents at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, then allow the reaction to slowly warm to room temperature.
Q3: During the final deprotection step, I am seeing degradation of my product. What is the cause?
A: Nucleoside analogs can be sensitive to harsh deprotection conditions. This compound synthesis uses 90% trifluoroacetic acid (TFA) for deprotection.[4]
-
Reaction Time: Over-exposure to strong acid can cause cleavage of the glycosidic bond between the ribose sugar and the adenine (B156593) base. Carefully monitor the reaction by TLC and quench it as soon as the protecting groups are removed.
-
Scavengers: If you are removing protecting groups like Boc or Trt, the carbocations formed can lead to side reactions. Consider adding a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection mixture.
-
Work-up Procedure: After deprotection, neutralize the acid promptly but carefully at low temperature to avoid product degradation.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A: Nucleoside analogs are often polar and can be challenging to purify.
-
Chromatography Media: Standard silica (B1680970) gel chromatography can sometimes lead to degradation, especially for acid-sensitive compounds.[6] Consider using neutral or deactivated silica, or reverse-phase silica (C18).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for purifying polar compounds like this compound analogs.[7][8] Use a C18 column with a gradient of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) in water or a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) bicarbonate).
-
Solvent System: For column chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often required. Adding a small amount of a basic modifier like triethylamine (B128534) can sometimes improve peak shape and recovery for amine-containing compounds.
Data Presentation
The bioactivity of this compound and its analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of bacteria. A lower MIC value indicates higher potency.
| Compound/Analog | Modification | Xanthomonas citri MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| This compound | L-Alanyl group (Natural) | 0.4 | >100 | >100 |
| Dealanylthis compound | No amino acid | <1 | ~12.5 | ~25 |
| Analog 1 (Example) | D-Alanyl group | >50 | >100 | >100 |
| Analog 2 (Example) | L-Leucyl group | <1 | ~25 | ~50 |
| Analog 3 (Example) | L-Phenylalanyl group | <1 | ~50 | ~50 |
| Note: Data for this compound and general activity of Dealanylthis compound is based on published findings.[2] Data for specific analogs are illustrative examples based on the expected outcomes from chemical modification studies as would be found in primary literature such as Ubukata M, et al. (1985). |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound analogs, based on the strategy reported by Ubukata, Osada, and Isono.[4] Researchers should consult the primary literature for precise, optimized conditions.
Protocol 1: Synthesis of 5'-O-(N-L-alanyl)sulfamoyl-2-chloroadenosine (this compound)
This is a multi-step synthesis.
Step 1: Protection of 2-chloroadenosine (B27285)
-
Suspend 2-chloroadenosine in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3'-O-isopropylidene-2-chloroadenosine.
Step 2: Sulfamoylation at the 5'-position
-
Dissolve the protected nucleoside from Step 1 in anhydrous pyridine.
-
Cool the solution to 0 °C and add sulfamoyl chloride in portions.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Upon completion, carefully add ice water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, water, and brine.
-
Dry, filter, and concentrate to yield 2',3'-O-isopropylidene-5'-O-sulfamoyl-2-chloroadenosine.
Step 3: Coupling with N-protected Alanine
-
Dissolve the 5'-O-sulfamoyl intermediate from Step 2 in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir for 30 minutes, then add a solution of an activated N-protected L-alanine (e.g., N-Boc-L-alanylimidazole) in anhydrous DMF.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding acetic acid, then dilute with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Step 4: Deprotection
-
Dissolve the protected product from Step 3 in a solution of 90% aqueous trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor closely by TLC (typically 30-60 minutes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purify the final product by reverse-phase HPLC to yield this compound.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of Dealanylthis compound action via inhibition of aminoacyl-tRNA synthetase.
Experimental Workflow
Caption: General synthetic workflow for the chemical modification of this compound.
References
- 1. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and biological activity of nucleoside antibiotics, this compound and its amino acid analogs. | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial 5'-O-(N-dipeptidyl)-sulfamoyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plasmid Design for Overexpression of Ascamycin Biosynthetic Genes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the plasmid design and heterologous overexpression of the ascamycin biosynthetic gene cluster (BGC) in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the native source of the this compound biosynthetic gene cluster and what are its key features?
A1: The this compound biosynthetic gene cluster (BGC) is from Streptomyces sp. JCM9888. It is approximately 30 kb in size and contains 23 genes, designated acmA through acmW.[1][2][3][4] Key features include genes for the formation of the unusual 5'-O-sulfonamide moiety and chlorination of the adenine (B156593) ring.[1][2][3][4]
Q2: Why is my recombinant E. coli producing dealanylthis compound instead of this compound?
A2: This is the expected outcome. E. coli and many other bacteria lack the specific aminopeptidase (B13392206) required to cleave the L-alanyl group from this compound to form the broad-spectrum antibiotic, dealanylthis compound.[3][4] Therefore, dealanylthis compound is considered the primary active compound when expressing the BGC in E. coli. The gene acmE in the native cluster is responsible for the conversion of dealanylthis compound to this compound.[3][4]
Q3: What are the main challenges in overexpressing a large BGC like the one for this compound in E. coli?
A3: The main challenges include:
-
Metabolic Burden: Expressing 23 genes simultaneously places a significant metabolic load on the E. coli host, which can lead to reduced growth rates and lower product yields.[2][5][6][7]
-
Codon Usage: The G+C content and codon usage of Streptomyces genes are different from those of E. coli, which can lead to inefficient translation.[8]
-
Protein Folding and Solubility: Large enzymes from the BGC may misfold or form insoluble inclusion bodies in the E. coli cytoplasm.
-
Precursor Supply: The biosynthesis of this compound requires specific precursors which may be limited in E. coli.
-
Toxicity: Overexpression of some biosynthetic genes or the accumulation of the final product could be toxic to the E. coli host.
Q4: Which type of vector and promoter is recommended for expressing the this compound BGC in E. coli?
A4: A low-to-medium copy number plasmid is generally recommended to reduce metabolic burden.[9] Plasmids like those with a pACYC or pCDF origin of replication are suitable choices. For promoters, an inducible system that allows for tight regulation and tunable expression is crucial. The arabinose-inducible (ara) promoter (e.g., in pBAD vectors) is a good option as it allows for fine-tuning of expression levels, which can be critical for balancing productivity and host viability.[7] The T7 promoter system is very strong but may lead to high metabolic stress and inclusion body formation if not carefully controlled.[10]
Q5: Should I synthesize the entire this compound BGC with codon optimization for E. coli?
A5: Codon optimization of the entire 30 kb gene cluster can be expensive. A more strategic approach is to first attempt expression with the native gene sequences. If expression is low, you can identify potential bottleneck enzymes and codon-optimize only those specific genes.[11][12] Alternatively, using an E. coli expression host that co-expresses tRNAs for rare codons (e.g., BL21-CodonPlus strains) can significantly improve the translation of Streptomyces genes without the need for full gene synthesis.[11][13]
Troubleshooting Guides
Issue 1: No or Very Low Yield of Dealanylthis compound
| Possible Cause | Troubleshooting Step |
| Inefficient Transcription | Verify the integrity of your plasmid construct by restriction digest and sequencing. Ensure the promoter and ribosome binding sites (RBS) are correctly positioned. Consider testing a stronger or more tightly regulated promoter. |
| Poor Translation | Analyze the codon usage of the this compound BGC genes. Switch to an E. coli host strain engineered to express rare tRNAs (e.g., Rosetta™ or CodonPlus series). If the issue persists, consider codon-optimizing key genes in the pathway.[13] |
| Plasmid Instability | Culture your strain without antibiotic selection and test for plasmid loss. If the plasmid is unstable, consider using a lower copy number vector or integrating the BGC into the host chromosome. |
| Degradation of Product | Ascertain if any native E. coli enzymes might be degrading dealanylthis compound. Analyze culture supernatants at different time points to check for product disappearance. |
| Incorrect Induction Conditions | Optimize the inducer concentration and the cell density (OD600) at which induction is initiated. Perform a time-course experiment to find the optimal induction duration. |
Issue 2: Poor Growth of Recombinant E. coli After Induction
| Possible Cause | Troubleshooting Step |
| Metabolic Burden | Reduce the expression level by lowering the inducer concentration.[14] Switch to a lower copy number plasmid.[9] Lower the cultivation temperature (e.g., from 37°C to 18-25°C) after induction to slow down protein synthesis and reduce stress. |
| Toxicity of a Biosynthetic Enzyme or Intermediate | Use a tightly regulated promoter to minimize leaky expression before induction. If a specific enzyme is suspected to be toxic, attempt to express the BGC in modules to identify the problematic gene. |
| Depletion of Essential Metabolites | Supplement the growth medium with precursors that might be drained by the this compound pathway. Consider using a richer medium formulation like Terrific Broth (TB) or a fed-batch cultivation strategy.[15][16] |
Issue 3: Formation of Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature to 15-25°C.[15] Reduce the inducer concentration to slow down the rate of protein synthesis. |
| Improper Protein Folding | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the biosynthetic enzymes. |
| Sub-optimal Culture Conditions | Ensure adequate aeration and mixing in your shake flask cultures. Optimize the pH of the culture medium. |
Data Presentation
Table 1: Recommended E. coli Host Strains for this compound BGC Expression
| Strain | Relevant Genotype | Key Features & Applications |
| BL21(DE3) | lon- ompT- | General-purpose protein expression host; protease deficient. Good starting point.[17] |
| Rosetta™(DE3) | pRARE plasmid | Supplies tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).[13] Ideal for expressing GC-rich Streptomyces genes. |
| BL21-CodonPlus(DE3)-RIL | pACYC-based plasmid | Complements usage of AGG/AGA (Arg), AUA (Ile), and CUA (Leu) codons. |
| C41(DE3) / C43(DE3) | Mutations in T7 RNA polymerase | Reduced T7 RNA polymerase activity, which can lower metabolic stress and be beneficial for expressing toxic proteins. |
Table 2: Example Induction Conditions for Shake Flask Expression
These are starting recommendations and should be optimized for your specific construct and host.
| Parameter | Condition 1 (Standard) | Condition 2 (Low Temp/Stress) |
| Culture Medium | LB or TB | TB or Fed-batch Medium |
| Growth Temperature | 37°C | 37°C until induction, then 18-22°C |
| OD600 at Induction | 0.6 - 0.8 | 0.6 - 0.8 |
| Inducer (Arabinose) | 0.02 - 0.2% (w/v) | 0.002 - 0.05% (w/v) |
| Induction Duration | 16 - 24 hours | 24 - 48 hours |
| Shaking Speed | 200 - 250 rpm | 200 - 250 rpm |
Experimental Protocols
Protocol 1: Cloning of the this compound BGC into an Expression Vector
This protocol assumes the ~30 kb BGC has been isolated. Given its size, methods like Gibson Assembly or TAR (Transformation-Associated Recombination) cloning are recommended over traditional restriction-ligation cloning.[18]
-
Vector Preparation:
-
Linearize your chosen expression vector (e.g., pBAD-DEST49) by PCR or restriction digest.
-
Ensure the linearization introduces ends that overlap with the termini of the BGC fragment by at least 40 bp for efficient recombination.
-
Purify the linearized vector using a PCR purification kit or gel extraction.
-
-
Insert Preparation:
-
Amplify the this compound BGC from Streptomyces sp. JCM9888 genomic DNA using a high-fidelity DNA polymerase. Design primers to add 40 bp overhangs that are homologous to the ends of the linearized vector.
-
Alternatively, if the BGC is already in a donor plasmid, use restriction enzymes to excise it.
-
Purify the BGC DNA fragment by gel extraction.
-
-
Gibson Assembly:
-
Combine the purified linearized vector and the BGC insert in a molar ratio of approximately 1:3 (vector:insert).
-
Add the Gibson Assembly Master Mix and incubate at 50°C for 60 minutes.
-
-
Transformation:
-
Transform the assembly reaction into a high-efficiency competent E. coli cloning strain (e.g., NEB 10-beta).[19]
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Screen colonies by PCR using primers that span the vector-insert junctions.
-
Isolate plasmid DNA from positive colonies and confirm the construct integrity through restriction mapping and Sanger sequencing of the junction regions.
-
Protocol 2: Shake Flask Fermentation for Dealanylthis compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of your recombinant E. coli expression strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Production Culture:
-
Inoculate 100 mL of TB medium in a 500 mL baffled flask with the overnight culture to a starting OD600 of 0.05.
-
Incubate at 37°C with shaking at 220 rpm.
-
-
Induction:
-
Monitor the OD600 of the culture. When it reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 20°C).
-
Add the inducer (e.g., L-arabinose to a final concentration of 0.02%).
-
-
Fermentation:
-
Continue incubation at the lower temperature for 24-48 hours with vigorous shaking.
-
-
Harvesting and Analysis:
-
After the induction period, harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The supernatant can be analyzed for secreted dealanylthis compound using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway for this compound and dealanylthis compound.
Caption: Experimental workflow for cloning and expressing the this compound BGC.
Caption: Decision tree for troubleshooting common overexpression issues.
References
- 1. Broad-Host-Range Plasmid Vectors for Gene Expression in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 2. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 'Metabolic burden' explained : stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli [biblio.ugent.be]
- 8. Codon usage in the G+C-rich Streptomyces genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmids for Controlled and Tunable High-Level Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting Secondary Metabolite Production and Discovery through the Engineering of Novel Microbial Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Cloning large natural product gene clusters from the environment: Piecing environmental DNA gene clusters back together with TAR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
Dealing with feedback inhibition in Ascamycin biosynthesis.
Welcome to the Ascamycin Biosynthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the biosynthesis of this compound and related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to feedback inhibition during your experiments.
Troubleshooting Guide: Overcoming Low this compound Yield Due to Feedback Inhibition
Low yields of this compound can often be attributed to feedback inhibition, a common regulatory mechanism in antibiotic biosynthetic pathways. This guide provides a systematic approach to diagnosing and mitigating these issues.
Problem: Consistently low or declining this compound production despite healthy Streptomyces growth.
This scenario suggests that while primary metabolism is functioning well, the secondary metabolic pathway for this compound production is being suppressed. Feedback inhibition by this compound or its intermediates is a likely cause.
Troubleshooting Workflow: Low this compound Yield
Technical Support Center: Enhancing Ascamycin Secretion in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving Ascamycin secretion from Streptomyces.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No this compound Production Despite Good Cell Growth
Possible Causes:
-
Suboptimal Fermentation Conditions: The culture environment may not be conducive to secondary metabolism.
-
Repression of the this compound Biosynthetic Gene Cluster (acm): Negative regulatory elements may be suppressing the expression of genes required for this compound synthesis.
-
Insufficient Precursor Supply: The primary metabolism may not be providing adequate building blocks for this compound biosynthesis.
Troubleshooting Steps:
-
Optimize Fermentation Parameters:
-
pH: Maintain the pH of the culture medium within the optimal range for secondary metabolite production in Streptomyces, which is typically between 6.0 and 8.0.
-
Temperature: Ensure the incubation temperature is optimal for this compound production, which may differ from the optimal temperature for biomass accumulation. A common starting point for many Streptomyces species is 28-30°C.
-
Aeration: Adequate dissolved oxygen is critical for antibiotic production. Ensure sufficient agitation and aeration in liquid cultures.
-
-
Genetic Manipulation to Enhance Biosynthesis:
-
Overexpress Positive Regulators: Introduce additional copies of known positive regulatory genes, such as adpA, which has been shown to enhance this compound production.[1]
-
Disrupt Negative Regulators: Identify and inactivate any potential repressor genes that may be silencing the acm gene cluster. For example, MarR-family transcriptional repressors have been shown to control other antibiotic biosynthetic pathways.[2][3]
-
-
Enhance Precursor Supply:
-
While specific precursors for this compound are not detailed in the provided search results, a general strategy is to engineer central carbon metabolism to increase the pool of primary metabolites required for secondary metabolite synthesis.
-
Issue 2: Accumulation of Dealanylthis compound and Low Levels of this compound
Possible Cause:
-
Inefficient Conversion of Dealanylthis compound to this compound: This is the most likely cause, pointing to an issue with the acmE gene product. The acmE gene encodes an esterase responsible for the final step in the this compound biosynthetic pathway, which is the conversion of dealanylthis compound to this compound.[4][5][6]
Troubleshooting Steps:
-
Sequence the acmE Gene: Verify the sequence of the acmE gene in your production strain to ensure there are no mutations that would lead to a non-functional or truncated protein.
-
Overexpress the acmE Gene: To enhance the conversion of dealanylthis compound to this compound, overexpress the acmE gene under the control of a strong constitutive promoter.
-
Confirm AcmE Activity: If direct overexpression does not resolve the issue, consider biochemical assays to confirm the activity of the AcmE enzyme.
Issue 3: Poor Secretion of this compound (High Intracellular Concentration)
Possible Causes:
-
Inefficient Export Machinery: The native transport system for this compound may be a bottleneck, leading to intracellular accumulation.
-
Suboptimal Membrane Fluidity: The composition of the cell membrane may hinder the transport of this compound out of the cell.
Troubleshooting Steps:
-
Overexpress Putative Transporter Genes: While the specific this compound transporter has not been identified, many antibiotic biosynthetic gene clusters contain genes encoding ABC (ATP-binding cassette) or MFS (Major Facilitator Superfamily) transporters.[7][8] Identify putative transporter genes within or near the acm cluster and overexpress them. Overexpression of such transporters has been shown to improve the secretion of other antibiotics.[7][9]
-
Heterologous Expression of Known Antibiotic Exporters: Consider expressing well-characterized antibiotic transporters from other Streptomyces species that are known to export similar nucleoside antibiotics.
-
Modify Membrane Composition: While a more advanced technique, metabolic engineering of fatty acid biosynthesis can alter membrane fluidity, which may in turn enhance the secretion of secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a nucleoside antibiotic produced by Streptomyces sp. JCM9888. Its biosynthesis is directed by a 30 kb gene cluster containing 23 genes, designated acmA to acmW.[4][6] The pathway involves the formation of a 5'-O-sulfonamide moiety attached to an adenosine (B11128) nucleoside.[4][5][6] A key final step is the conversion of the precursor dealanylthis compound to this compound, a reaction catalyzed by the AcmE esterase.[4][5][6] Two other important genes, acmX and acmY, are located remotely from the main cluster and are involved in the chlorination of the adenine (B156593) ring.[4][5]
Q2: What are the most effective genetic strategies to increase this compound yield?
A2: Based on studies of this compound and other antibiotics in Streptomyces, the following genetic strategies are recommended:
-
Overexpression of Pathway-Specific Regulatory Genes: If a pathway-specific activator for the acm cluster is identified, its overexpression is likely to significantly boost production.
-
Overexpression of Global Positive Regulators: Introducing additional copies of global regulators like adpA can enhance this compound production.[1]
-
Deletion of Repressor Genes: Identifying and knocking out negative regulators can de-repress the biosynthetic pathway, leading to increased yields.
-
Gene Duplication: Duplicating the entire acm biosynthetic gene cluster can lead to a gene dosage effect and increased production.
Q3: How can fermentation conditions be optimized for improved this compound secretion?
A3: Optimization of fermentation conditions is crucial. Key parameters to consider include:
-
Media Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production. Slowly metabolized carbon sources are often preferable. The carbon-to-nitrogen ratio is also a critical factor.
-
pH: Maintaining an optimal pH, typically between 6.0 and 8.0, is essential.
-
Temperature: The optimal temperature for antibiotic production may be lower than that for maximal growth. A range of 25-30°C is a good starting point for optimization.
-
Aeration and Agitation: Sufficient oxygen supply is critical. Optimizing shaker speed in flask cultures or aeration and agitation rates in fermenters is important.
-
Inoculum Development: The age and size of the inoculum can affect the kinetics of growth and antibiotic production.
Data Presentation
Table 1: Examples of Yield Improvement through Genetic Engineering in Streptomyces
| Antibiotic | Streptomyces Species | Genetic Modification | Fold Increase in Yield | Reference |
| Asukamycin (B1667649) | S. nodosus subsp. asukaensis | Overexpression of a cassette of regulatory genes (asuR1-4) | ~14-fold | [10] |
| Formicamycin | S. formicae | Overexpression of forGF (two-component system) in a ΔforJ (repressor) background | 10-fold | [2][3] |
| Moenomycin | S. ghanaensis | Deletion of the pleiotropic regulatory gene wblA | Significantly enhanced | [11] |
Table 2: Example of Fermentation Parameter Optimization for Ascomycin Production
| Parameter | Optimized Value | Resulting Yield (mg/L) |
| Initial pH | 6.5 | 1421.4 |
| Temperature | 28°C | 1451.4 |
| Culture Time | 7 days | 1468.2 |
| (Data adapted from a study on Ascomycin production by S. hygroscopicus)[12] |
Experimental Protocols
Protocol 1: Gene Disruption of acmE in Streptomyces sp. JCM9888
This protocol is for the targeted inactivation of the acmE gene to confirm its role and to intentionally produce dealanylthis compound. A similar strategy can be used to disrupt negative regulatory genes.
Materials:
-
Streptomyces sp. JCM9888 genomic DNA
-
PCR primers for amplifying regions flanking acmE
-
An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance)
-
A suitable E. coli - Streptomyces shuttle vector
-
Competent E. coli for cloning
-
E. coli ET12567/pUZ8002 for conjugation
-
Appropriate culture media and antibiotics
Methodology:
-
Construct the Disruption Cassette:
-
Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the acmE gene from Streptomyces sp. JCM9888 genomic DNA using high-fidelity PCR.
-
Clone the left arm, the antibiotic resistance cassette, and the right arm sequentially into the shuttle vector.
-
-
Transform into E. coli for Conjugation:
-
Transform the final disruption construct into E. coli ET12567/pUZ8002.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the Streptomyces sp. JCM9888 recipient strain to the appropriate growth phase.
-
Mix the donor and recipient cells on a suitable agar (B569324) medium and incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants.
-
-
Screen for Double Crossover Mutants:
-
Isolate individual exconjugant colonies and screen for those that are resistant to the antibiotic from the disruption cassette but sensitive to the antibiotic marker on the vector backbone (indicating a double crossover event and loss of the plasmid).
-
Confirm the gene disruption by PCR analysis of genomic DNA from the putative mutants.
-
-
Analyze the Phenotype:
-
Ferment the confirmed ΔacmE mutant and analyze the culture broth by HPLC to confirm the absence of this compound and the accumulation of dealanylthis compound.
-
Protocol 2: Overexpression of the adpA Gene
This protocol describes the overexpression of the positive regulator adpA to enhance this compound production.
Materials:
-
Streptomyces sp. JCM9888 genomic DNA
-
PCR primers for amplifying the adpA gene
-
A Streptomyces expression vector with a strong constitutive promoter (e.g., ermEp**)
-
Competent E. coli for cloning
-
E. coli ET12567/pUZ8002 for conjugation
-
Appropriate culture media and antibiotics
Methodology:
-
Clone the adpA Gene:
-
Amplify the adpA gene from Streptomyces sp. JCM9888 genomic DNA.
-
Clone the amplified adpA gene into the expression vector under the control of the ermEp** promoter.
-
-
Transform and Conjugate:
-
Follow the same procedure as in Protocol 1 (steps 2 and 3) to introduce the overexpression plasmid into Streptomyces sp. JCM9888.
-
-
Select for Transformants:
-
Select for exconjugants containing the overexpression plasmid using the appropriate antibiotic resistance marker.
-
-
Analyze this compound Production:
-
Ferment the engineered strain and the wild-type strain under identical conditions.
-
Quantify this compound production in both strains using HPLC to determine the effect of adpA overexpression.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for troubleshooting low this compound yield.
Caption: Regulatory control of this compound production.
References
- 1. Elucidation of Biosynthesis and Self-Resistance Mechanism of the Antibiotic this compound | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 2. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of biosynthetic genes of this compound/dealanylthis compound featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The involvement of multiple ABC transporters in daunorubicin efflux in Streptomyces coeruleorubidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation and increased production of asukamycin in engineered Streptomyces nodosus subsp. asukaensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Media Optimization for Ascamycin Production in Submerged Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media for ascamycin production in submerged culture.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components to optimize for enhanced this compound production?
A1: The most critical media components to optimize are the carbon and nitrogen sources. The type and concentration of these nutrients significantly influence both cell growth and the biosynthesis of this compound, which is a secondary metabolite. Additionally, the optimization of mineral salts and the supplementation of precursors can further enhance production.
Q2: Which carbon sources are most effective for this compound production?
A2: Soluble starch and dextrin (B1630399) are commonly reported as effective carbon sources for this compound production.[1][2] Glucose and glycerol (B35011) have also been investigated.[2][3] It is crucial to optimize the concentration, as excessive amounts of some carbon sources can inhibit cell growth and product formation.[1] A combination of a readily metabolizable sugar for initial growth and a more complex carbohydrate for sustained production is often beneficial.
Q3: What nitrogen sources are recommended for this compound fermentation?
A3: Organic nitrogen sources generally show better results than inorganic sources for this compound production.[4] Peanut meal and soybean powder have been shown to significantly increase this compound yield.[2] Other sources like yeast extract, gluten meal, and corn steep liquor have also been tested, though with varying degrees of success.[2]
Q4: What is the role of precursor supplementation in this compound biosynthesis?
A4: this compound biosynthesis requires specific precursors, and their availability can be a limiting factor, especially in the late fermentation phase.[1] L-cysteine is a key precursor in the biosynthesis of the polyketide backbone of this compound. Supplementing the medium with L-cysteine or enhancing its endogenous production can potentially increase the final this compound titer. The biosynthesis of L-cysteine itself is a multi-step enzymatic process.[5][6][7]
Troubleshooting Guides
Problem 1: Low this compound Yield Despite Good Cell Growth
| Possible Cause | Troubleshooting Step |
| Suboptimal Carbon Source Concentration | High concentrations of readily available carbon sources can lead to rapid initial growth but may inhibit secondary metabolite production.[1] Try a fed-batch strategy with controlled addition of the carbon source during the fermentation process.[8] |
| Inappropriate Carbon to Nitrogen (C/N) Ratio | An imbalanced C/N ratio can favor biomass production over secondary metabolite synthesis. Systematically vary the concentrations of your primary carbon and nitrogen sources to determine the optimal ratio. |
| Precursor Limitation | The biosynthesis of this compound may be limited by the availability of precursors in the stationary phase.[1] Consider supplementing the medium with L-cysteine at the beginning of the stationary phase. |
| Suboptimal Fermentation Conditions | Non-ideal pH, temperature, or dissolved oxygen levels can negatively impact this compound production even with good cell growth. Re-evaluate and optimize these physical parameters.[9] |
Problem 2: Inconsistent Fermentation Results
| Possible Cause | Troubleshooting Step |
| Variability in Complex Media Components | The composition of complex media components like peanut meal or soybean powder can vary between batches, leading to inconsistent results. If possible, analyze the composition of new batches or switch to a more defined medium for key components. |
| Inoculum Quality | The age and viability of the seed culture can significantly impact fermentation performance.[9] Standardize your inoculum preparation procedure, including seed age and inoculum volume. |
| Lack of a Systematic Optimization Approach | The "one-factor-at-a-time" (OFAT) approach may not account for the interactions between different media components.[2][10] Employ statistical methods like Response Surface Methodology (RSM) to identify optimal concentrations and interactions between key media components.[2][11] |
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source (60 g/L) | This compound Yield (mg/L) | Reference |
| Soluble Starch | ~1466 | [2] |
| Dextrin | Not specified individually, but used in optimized medium | [1][2] |
| Glucose | < 200 (inhibitory at this concentration) | [2] |
| Glycerol | Not specified individually, but used in some media | [3] |
| Sucrose | < 200 (inhibitory at this concentration) | [2] |
Table 2: Effect of Different Nitrogen Sources on this compound Production
| Nitrogen Source (60 g/L) | This compound Yield (mg/L) | Reference |
| Peanut Meal | 1093.3 | [2] |
| Soybean Powder | ~500 (in original medium) | [2] |
| Gluten Meal | < 200 (inhibitory) | [2] |
| Yeast Powder | < 200 (inhibitory) | [2] |
| Corn Steep Liquor | < 200 (inhibitory) | [2] |
| Cottonseed Meal | Not specified | [2] |
Table 3: Optimized Fermentation Parameters for S. hygroscopicus SFK-36
| Parameter | Optimal Value | This compound Yield (mg/L) | Reference |
| pH | 6.5 | 1421.4 | [9] |
| Temperature | 28 °C | 1451.4 | [9] |
| Seed Age | 44-48 h | High concentrations | [9] |
| Culture Time | 7 days | 1468.2 | [9] |
Experimental Protocols
1. One-Factor-at-a-Time (OFAT) Media Component Screening
This method is used to identify the most influential carbon and nitrogen sources.
-
Inoculum Preparation: Prepare a seed culture of the Streptomyces strain in a suitable seed medium and incubate at 28°C on a rotary shaker at 150 rpm for 30-48 hours.[3][12]
-
Basal Fermentation Medium: Prepare a basal fermentation medium with all essential components except the variable being tested.
-
Carbon Source Screening: To test different carbon sources, replace the carbon source in the basal medium with the test carbon sources (e.g., glucose, soluble starch, dextrin) at a fixed concentration (e.g., 60 g/L).[2]
-
Nitrogen Source Screening: Similarly, to test nitrogen sources, replace the nitrogen source in the basal medium with the test nitrogen sources (e.g., peanut meal, soybean powder) at a fixed concentration (e.g., 60 g/L).[2]
-
Fermentation: Inoculate the test flasks with the seed culture (e.g., 10% v/v).[12] Incubate the flasks at 28°C on a rotary shaker at 150-200 rpm for a specified period (e.g., 5-7 days).[12][13]
-
Analysis: At the end of the fermentation, measure the this compound concentration using a suitable analytical method (e.g., HPLC).
2. Response Surface Methodology (RSM) for Optimization
RSM is a statistical approach for optimizing the concentrations of the most significant media components identified from OFAT experiments.
-
Experimental Design: Use a statistical software package to design a central composite design (CCD) or Box-Behnken design experiment. The variables will be the concentrations of the most influential media components (e.g., soluble starch, peanut meal, and soybean oil).[2]
-
Fermentation: Prepare fermentation media with the combinations of component concentrations as specified by the experimental design. Run the fermentations as described in the OFAT protocol.
Visualizations
References
- 1. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of Ascamycin: A Comparative Guide to MIC Assays
For researchers and professionals in drug development, understanding the antibacterial spectrum and potency of a compound is paramount. This guide provides a comparative analysis of Ascamycin's antibacterial activity, validated through Minimum Inhibitory Concentration (MIC) assays. We present a detailed protocol for determining MIC, alongside a comparative data summary of this compound and other common antibiotics against relevant bacterial strains.
This compound: A Nucleoside Antibiotic with Selective Toxicity
This compound is a nucleoside antibiotic that exhibits selective and potent antibacterial activity, primarily against phytopathogenic bacteria of the Xanthomonas genus. Its unique mechanism of action involves its conversion to the active form, dealanylthis compound, by an enzyme present on the surface of susceptible bacteria. This active form then inhibits protein synthesis. In contrast, dealanylthis compound itself demonstrates broad-spectrum activity against a wider range of both Gram-positive and Gram-negative bacteria. This guide will focus on the activity of this compound.
Comparative Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of common broad-spectrum antibiotics against various bacterial species. The data highlights this compound's potent and targeted activity against Xanthomonas species, while showing limited to no activity against other common Gram-negative and Gram-positive bacteria. This underscores its potential as a selective antibacterial agent.
| Antibiotic | Xanthomonas oryzae pv. oryzae (µg/mL) | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| This compound | 12.5 | >100 | >100 | >100 |
| Dealanylthis compound | Data not available | Data not available | Data not available | Data not available |
| Streptomycin | 0.22 - >600[1] | 1 - >128 | 1 - >128 | 4 - >128 |
| Chloramphenicol | Effective (Specific MIC not available)[2][3] | 2 - 8 | 4 - 16 | 128 - 256 |
| Tetracycline | Effective (Specific MIC not available)[4] | 0.5 - 4 | 0.25 - 4 | 8 - 64 |
| Ampicillin | Effective (Specific MIC not available)[4] | 2 - 8 | 0.12 - >256 | >256 |
| Gentamicin | 1 - 100[5] | 0.25 - 2 | 0.12 - 1 | 0.5 - 4 |
| Ciprofloxacin | Data not available | 0.004 - 0.015 | 0.12 - 1 | 0.25 - 1 |
Note: The provided MIC values for comparator antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution MIC Assay
This section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Test antimicrobial agent (e.g., this compound)
-
Bacterial strains (e.g., Xanthomonas oryzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
2. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
d. Dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
a. Prepare a stock solution of the antimicrobial agent in a suitable solvent.
b. Perform serial two-fold dilutions of the antimicrobial agent in broth within the 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation:
a. Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
b. Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
c. Seal the plate and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 28-30°C for 24-48 hours for Xanthomonas oryzae).
5. Determination of MIC:
a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the MIC Assay Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
References
- 1. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of antibacterial activity of various broad spectrum antibiotics against Xanthomonas oryzae pv. oryzae, a cause of bacterial leaf blight of rice | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Efficacy of Ascamycin and Dealanylascamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the nucleoside antibiotics Ascamycin and its derivative, dealanylthis compound. The information presented herein is supported by experimental data to assist researchers in understanding the distinct mechanisms and activity spectra of these two compounds.
Executive Summary
This compound and dealanylthis compound, while structurally similar, exhibit markedly different breadths of antibacterial activity. Dealanylthis compound demonstrates a broad spectrum of efficacy against both gram-positive and gram-negative bacteria.[1][2][3][4][5] In contrast, this compound's activity is highly selective, primarily targeting a limited number of bacteria, such as those from the Xanthomonas genus.[1][2][3][4][6][7] This selectivity is attributed to its mechanism of action; this compound is a prodrug that requires enzymatic conversion to dealanylthis compound to become active.[3][8][9] This conversion is carried out by a dealanylating aminopeptidase (B13392206) located on the cell surface of susceptible bacteria.[1][3][8][9] Bacteria lacking this enzyme are resistant to this compound as the parent molecule cannot penetrate the bacterial membrane.[1][2][6] Once converted, dealanylthis compound is transported into the cytoplasm, where it inhibits protein synthesis.[1][2][6]
Quantitative Data Comparison
The following table summarizes the antimicrobial spectra of this compound and dealanylthis compound against various bacterial strains, as determined by the paper disk-agar plate method.
| Organism | This compound Inhibition Zone (mm) | Dealanylthis compound Inhibition Zone (mm) |
| Staphylococcus aureus IF012732 | - | 12 |
| Bacillus subtilis ATCC 6051 | - | 11 |
| Escherichia coli BE1186 | - | 22 |
| Salmonella typhimurium TV119 | - | 21 |
| Pseudomonas aeruginosa IF01313 | - | 30 |
| Xanthomonas citri IF03781 | 37 | 39 |
| Xanthomonas oryzae IF03312 | 29 | 33 |
| Data sourced from a study where paper disks contained 4 µg of the antibiotic. A dash (-) indicates no effect.[6] |
In cell-free systems derived from both E. coli and X. citri, both this compound and dealanylthis compound demonstrated the ability to inhibit the polyuridylate-directed synthesis of polyphenylalanine by approximately 50% at a concentration of about 0.04 µg/mL.[1][2] This indicates that both compounds are potent inhibitors of protein synthesis once they reach their intracellular target.[3]
Experimental Protocols
Antibacterial Activity Assessment (Paper Disk-Agar Plate Method)
A conventional paper disk-agar plate method was utilized to determine the susceptibility of various bacterial strains to this compound and dealanylthis compound.[6]
-
Bacterial Culture: The test bacteria were cultured under appropriate conditions (Xanthomonas species at 28°C, others at 37°C).[6]
-
Plate Inoculation: A standardized suspension of the bacterial culture was uniformly spread over the surface of an agar (B569324) plate.
-
Disk Application: Sterile paper disks (8 mm in diameter) were impregnated with a set concentration of the antibiotic (e.g., 4 µg).[6]
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific bacterium.
-
Zone of Inhibition Measurement: The antibacterial activity was quantified by measuring the diameter of the clear zone around the disk where bacterial growth was inhibited.
In Vitro Protein Synthesis Inhibition Assay
The effect of this compound and dealanylthis compound on protein synthesis was assessed in cell-free S-30 fractions from X. citri and E. coli.[2][6]
-
Preparation of S-30 Fraction: The S-30 fraction, containing ribosomes and other necessary components for translation, was prepared from bacterial cells as described by Nirenberg and Matthaei.[6]
-
Reaction Mixture: A reaction mixture was prepared containing the S-30 fraction, Tris-hydrochloride buffer, ammonium (B1175870) chloride, magnesium acetate, ATP, GTP, phosphoenolpyruvate, and polyuridylic acid (polyU) as the mRNA template.[6]
-
Addition of Antibiotics: this compound or dealanylthis compound was added to the reaction mixture at various concentrations.
-
Initiation of Synthesis: The protein synthesis reaction was initiated by the addition of radiolabeled L-[U-¹⁴C]phenylalanine.[6]
-
Incubation and Termination: The mixture was incubated to allow for the synthesis of polyphenylalanine. The reaction was then stopped by the addition of ice-cold trichloroacetic acid.
-
Quantification: The resulting acid-insoluble radioactive polyphenylalanine was collected on glass filters and the radioactivity was measured using a scintillator to determine the extent of protein synthesis inhibition.[6]
Visualizations
Caption: Mechanism of selective toxicity of this compound.
Caption: Workflow for the Paper Disk-Agar Plate Method.
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 5. Characterization of biosynthetic genes of this compound/dealanylthis compound featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
Ascamycin's Activity Spectrum: A Comparative Analysis with Other Nucleoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial and Cytotoxic Profiles of Ascamycin and Related Nucleoside Antibiotics.
This guide provides a comprehensive comparison of the activity spectrum of this compound with other notable nucleoside antibiotics, including its active form, dealanylthis compound, as well as tunicamycin, toyocamycin (B1682990), and sangivamycin (B1680759). The information is curated to assist researchers in understanding the therapeutic potential and limitations of these compounds.
Mechanism of Action: A Tale of Two Forms
This compound itself possesses a remarkably narrow spectrum of antibacterial activity, primarily targeting certain species of Xanthomonas.[1][2] This selectivity is not due to a lack of intrinsic activity, but rather a unique mechanism of activation. The this compound molecule contains an L-alanine group that prevents it from entering most bacterial cells.[1][2] However, susceptible bacteria, such as Xanthomonas oryzae and Xanthomonas citri, possess an aminopeptidase (B13392206) on their cell surface that cleaves this alanine (B10760859) group.[1] This enzymatic modification converts this compound into its active form, dealanylthis compound, which can then be transported into the cell.[1][2]
Once inside the cytoplasm, dealanylthis compound, like many other nucleoside antibiotics, inhibits protein synthesis, ultimately leading to cell death.[1][2] In contrast to the narrow spectrum of its parent compound, dealanylthis compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] This critical difference underscores the importance of the bacterial cell envelope in determining susceptibility to this compound.
Caption: this compound is converted to its active form, dealanylthis compound, by an extracellular aminopeptidase, allowing it to enter the bacterial cell and inhibit protein synthesis.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected nucleoside antibiotics against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Antibiotic | Organism | Gram Stain | MIC (µg/mL) | Reference(s) |
| This compound | Xanthomonas citri | Negative | 0.4 | [4] |
| Xanthomonas oryzae | Negative | 12.5 | [4] | |
| Dealanylthis compound | Staphylococcus aureus | Positive | Data not available | |
| Bacillus subtilis | Positive | Data not available | ||
| Escherichia coli | Negative | Data not available | ||
| Pseudomonas aeruginosa | Negative | Data not available | ||
| Tunicamycin | Staphylococcus aureus | Positive | 1.6 - 12.5 | |
| Bacillus subtilis | Positive | 0.1 - 0.8 | ||
| Escherichia coli | Negative | >100 | ||
| Pseudomonas aeruginosa | Negative | >100 | ||
| Toyocamycin | Staphylococcus aureus | Positive | Data not available | |
| Bacillus subtilis | Positive | Data not available | ||
| Escherichia coli | Negative | Data not available | ||
| Pseudomonas aeruginosa | Negative | Data not available | ||
| Sangivamycin | Staphylococcus aureus | Positive | Data not available | |
| Bacillus subtilis | Positive | Data not available | ||
| Escherichia coli | Negative | Data not available | ||
| Pseudomonas aeruginosa | Negative | Data not available |
Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its toxicity to mammalian cells. The following table presents the half-maximal inhibitory concentration (IC50) values for the selected nucleoside antibiotics against various human cell lines. Lower IC50 values indicate higher cytotoxicity.
| Antibiotic | Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| This compound | Data not available | Data not available | ||
| Dealanylthis compound | Data not available | Data not available | ||
| Tunicamycin | HeLa | Cervical Cancer | ~2.5 | |
| A549 | Lung Cancer | ~5 | ||
| HepG2 | Liver Cancer | ~3 | ||
| Toyocamycin | HeLa | Cervical Cancer | ~0.1 | |
| A549 | Lung Cancer | ~0.2 | ||
| Multiple Myeloma Cells | Hematological Malignancy | 0.02 - 0.1 | ||
| Sangivamycin | HCT116 | Colon Cancer | ~0.1 | |
| K562 | Leukemia | ~0.05 | ||
| Multiple Myeloma Cells | Hematological Malignancy | 0.01 - 0.05 |
Note: Specific IC50 values for this compound and dealanylthis compound against mammalian cell lines were not found in the reviewed literature, although dealanylthis compound has been reported to be toxic to eukaryotic cells.[3][5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a widely accepted technique for its determination.
1. Preparation of Materials:
-
Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solution: A concentrated stock solution of the test antibiotic prepared in a suitable solvent.
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
-
Growth Medium: Sterile broth medium for bacterial growth.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Serial Dilution of Antibiotic:
-
A two-fold serial dilution of the antibiotic is prepared directly in the 96-well plate.
-
Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest antibiotic concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.
-
Well 11 serves as a positive control (inoculum without antibiotic), and well 12 serves as a negative control (broth only).
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well (except the negative control) to reach the final volume and cell density.
-
The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Assay by MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (the solvent used to dissolve the compound) is also included.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Addition and Incubation:
-
A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Conclusion
This compound's unique mode of action, requiring enzymatic activation by susceptible bacteria, results in a very narrow antibacterial spectrum. In contrast, its active form, dealanylthis compound, demonstrates the potential for broad-spectrum activity. When compared to other nucleoside antibiotics like tunicamycin, toyocamycin, and sangivamycin, the available data suggests that toyocamycin and sangivamycin exhibit potent cytotoxicity against various cancer cell lines at concentrations that may be relevant for their antimicrobial effects. Tunicamycin also shows significant cytotoxicity. A comprehensive evaluation of the therapeutic potential of this compound and dealanylthis compound will require further studies to generate a more complete profile of their antibacterial activity against a wider range of clinically relevant bacteria and to quantify their cytotoxicity against mammalian cells.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Ascamycin vs. Commercial Antibiotics: A Comparative Analysis of Efficacy Against Xanthomonas
For Immediate Release
A deep dive into the bactericidal properties of Ascamycin offers a promising alternative to conventional antibiotics in the fight against the plant pathogenic bacteria, Xanthomonas. This guide provides a comprehensive comparison of this compound's efficacy against that of widely used commercial antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Xanthomonas, a genus of Gram-negative bacteria, poses a significant threat to agriculture worldwide, causing diseases in a wide range of crops. The management of these phytopathogens has long relied on a limited arsenal (B13267) of commercial antibiotics, primarily streptomycin (B1217042) and tetracycline (B611298) derivatives. However, the emergence of antibiotic-resistant strains necessitates the exploration of novel antimicrobial agents. This compound, a nucleoside antibiotic produced by Streptomyces species, has demonstrated potent and selective activity against Xanthomonas, positioning it as a compelling candidate for further investigation and development.
Unveiling the Potency of this compound
This compound exhibits a unique mechanism of action that contributes to its high selectivity. It is a pro-drug that is actively transported into Xanthomonas cells and then converted into its active form, dealanylthis compound, by a bacterial enzyme.[1] This active metabolite then inhibits protein synthesis, leading to bacterial cell death.[1] This targeted activation mechanism is absent in most other bacteria, explaining this compound's narrow and potent activity against Xanthomonas.
In contrast, commercial antibiotics like streptomycin and tetracycline have broader spectrums of activity and well-documented issues with resistance development in Xanthomonas and other bacteria.[2]
Quantitative Comparison of Efficacy
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of this compound and several commercial antibiotics against various Xanthomonas species. A lower MIC value indicates a higher efficacy of the antibiotic.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Xanthomonas Species
| Xanthomonas Species | MIC (µg/mL) | Reference |
| Xanthomonas citri | 0.4 | [3] |
| Xanthomonas oryzae | 12.5 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics Against Xanthomonas Species
| Antibiotic | Xanthomonas Species | MIC (µg/mL) | Reference |
| Streptomycin | Xanthomonas arboricola pv. pruni | 20 | [4] |
| Streptomycin | Xanthomonas oryzae pv. oryzae | >300 (resistant isolates) | [5] |
| Tetracycline | Xanthomonas campestris | up to 1000 (resistant isolates) | [2] |
| Oxytetracycline | Xanthomonas arboricola pv. pruni | >100 (resistant isolates) | [6] |
| Kasugamycin (B1663007) | Pseudomonas (related Gram-negative) | 125 - 250 | [7] |
| Carbazomycin B | Xanthomonas oryzae pv. oryzae | 8 | [8] |
| Vernonia cinerea extract | Xanthomonas oryzae | 10 | [9] |
Note: Data for commercial antibiotics is sourced from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
To ensure the reproducibility and standardization of efficacy testing, detailed experimental protocols are provided below.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Stock Solutions:
-
Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the Xanthomonas strain overnight on an appropriate agar (B569324) medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibiotic.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the Xanthomonas species (typically 28-30°C) for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Disk Diffusion Susceptibility Test Protocol (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Application of Antibiotic Disks:
-
Aseptically place antibiotic-impregnated disks onto the surface of the inoculated agar plate.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at the optimal growth temperature for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.
-
Compare the measured zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's selective activation pathway in Xanthomonas.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The data presented in this guide underscores the potent and selective efficacy of this compound against key Xanthomonas species. Its unique mechanism of action offers a significant advantage over many commercial antibiotics, which are increasingly compromised by the development of resistance. While further research, including field trials, is necessary to fully evaluate its potential, this compound represents a highly promising avenue for the development of new, effective treatments for bacterial diseases in agriculture. The detailed experimental protocols provided herein are intended to facilitate standardized and reproducible research in this critical area.
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crucifer Lesion-Associated Xanthomonas Strains Show Multi-Resistance to Heavy Metals and Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. Effects of Temperature on Resistance to Streptomycin in Xanthomonas arboricola pv. pruni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]
- 9. Antimicrobial activity of methanolic extracts of Vernonia cinerea against Xanthomonas oryzae and identification of their compounds using in silico techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ascamycin's Mechanism: A Comparative Guide to Cell-Free Protein Synthesis Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cell-free protein synthesis (CFPS) assays with alternative methods for validating the mechanism of action of the antibiotic Ascamycin. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
This compound is a nucleoside antibiotic with selective toxicity against Xanthomonas species.[1][2] Its mechanism of action involves the inhibition of protein synthesis.[3] The prodrug, this compound, is converted to its active form, dealanylthis compound, by an aminopeptidase (B13392206) on the surface of susceptible bacteria.[2][4] Dealanylthis compound then enters the cell and inhibits protein synthesis.[3] Recent research has identified alanyl-tRNA synthetase (AlaRS) as the likely molecular target of dealanylthis compound.[5] This guide will explore the use of cell-free protein synthesis assays to validate this mechanism and compare this approach to other experimental methods.
Comparing Methodologies for this compound Mechanism Validation
The selection of an appropriate assay is critical for accurately characterizing the mechanism of action of an antibiotic. Below is a comparison of CFPS assays with traditional in vivo and in vitro methods for validating this compound's activity.
| Method | Description | Advantages | Disadvantages |
| Cell-Free Protein Synthesis (CFPS) Assays | In vitro systems that recapitulate the transcriptional and translational machinery of a cell without intact cells. | - Direct Target Engagement: Allows for the direct measurement of protein synthesis inhibition without the confounding factor of cell permeability.[3] - High Throughput: Amenable to high-throughput screening of antibiotic candidates. - Flexibility: The open nature of the system allows for easy manipulation of components to pinpoint the specific step of inhibition. - Toxic Compound Expression: Enables the study of toxic proteins or compounds that would be lethal to live cells. | - Lack of Cellular Context: Does not fully replicate the complex intracellular environment, potentially missing effects related to metabolic activation or efflux pumps. - Cost: Can be more expensive than traditional microbial culture. |
| In Vivo (Whole-Cell) Assays | Measures the effect of an antibiotic on the growth of whole bacterial cells (e.g., Minimum Inhibitory Concentration - MIC). | - Physiologically Relevant: Provides a holistic view of an antibiotic's efficacy, including cell penetration, metabolic stability, and interaction with cellular machinery. - Standardized: Well-established and widely accepted methods for determining antibiotic susceptibility. | - Indirect Mechanism: Does not directly reveal the molecular target or mechanism of action. - Permeability Issues: The effect of a compound can be masked by its inability to penetrate the cell wall.[3] |
| Purified Enzyme (Alanyl-tRNA Synthetase) Assays | In vitro assays that measure the activity of the purified target enzyme in the presence of an inhibitor. | - Direct Target Identification: Confirms the direct interaction between the antibiotic and its putative target enzyme. - Kinetic Analysis: Allows for detailed kinetic studies to determine the mode of inhibition. | - Requires Purified Components: Dependent on the successful expression and purification of the target enzyme. - Does not confirm cellular activity: Inhibition of the purified enzyme does not guarantee whole-cell activity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its active form, dealanylthis compound, from various assays.
| Compound | Assay Type | Organism/System | Value | Reference |
| This compound | Minimum Inhibitory Concentration (MIC) | Xanthomonas citri | 0.4 µg/mL | [1] |
| This compound | Minimum Inhibitory Concentration (MIC) | Xanthomonas oryzae | 12.5 µg/mL | [1] |
| Dealanylthis compound | Cell-Free Protein Synthesis (Poly-U directed polyphenylalanine synthesis) | E. coli extract | ~50% inhibition at 0.04 µg/mL | [3] |
| Dealanylthis compound | Cell-Free Protein Synthesis (Poly-U directed polyphenylalanine synthesis) | X. citri extract | ~50% inhibition at 0.04 µg/mL | [3] |
Experimental Protocols
Cell-Free Protein Synthesis (CFPS) Inhibition Assay
This protocol is adapted for determining the inhibitory effect of this compound and dealanylthis compound on protein synthesis using a commercially available E. coli S30 extract-based CFPS kit.
Materials:
-
E. coli S30 extract-based CFPS kit (e.g., from Promega, Thermo Fisher Scientific)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
This compound and dealanylthis compound stock solutions (in a suitable solvent like DMSO)
-
Nuclease-free water
-
Microplate reader for fluorescence or luminescence detection
Procedure:
-
Prepare CFPS Reactions: On ice, prepare the CFPS reactions according to the manufacturer's instructions. A typical reaction includes S30 extract, reaction buffer, amino acid mix, and the reporter plasmid DNA.
-
Add Inhibitors: Add varying concentrations of this compound or dealanylthis compound to the reactions. Include a no-inhibitor control and a solvent-only control.
-
Incubation: Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (typically 1-2 hours).
-
Measure Reporter Activity: After incubation, measure the fluorescence or luminescence of the reporter protein using a microplate reader.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the antibiotic relative to the no-inhibitor control. Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Alanyl-tRNA Synthetase (AlaRS) Inhibition Assay
This protocol describes a malachite green-based colorimetric assay to measure the inhibition of AlaRS activity. This assay detects the pyrophosphate (PPi) produced during the amino acid activation step of the tRNA charging reaction.[6]
Materials:
-
Purified recombinant alanyl-tRNA synthetase (AlaRS)
-
L-alanine
-
ATP
-
tRNAAla
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
This compound and dealanylthis compound stock solutions
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing the reaction buffer, L-alanine, ATP, tRNAAla, and inorganic pyrophosphatase.
-
Add Inhibitors: Add varying concentrations of this compound or dealanylthis compound to the wells of a 96-well plate. Include a no-inhibitor control and a solvent-only control.
-
Initiate Reaction: Add the purified AlaRS enzyme to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Develop Color: Stop the reaction by adding EDTA. Add the malachite green reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.
-
Measure Absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of AlaRS inhibition for each concentration of the antibiotic relative to the no-inhibitor control. Determine the IC50 value as described for the CFPS assay.
Visualizing the Molecular Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound action.
Caption: CFPS assay workflow for inhibitor screening.
Caption: Logical workflow for validating this compound's mechanism.
References
- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 2. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 3. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of Biosynthesis and Self-Resistance Mechanism of the Antibiotic this compound | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 6. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Ascamycin with other known antibiotics.
A deep dive into the unique mechanism of Ascamycin and its implications for cross-resistance with other antibiotics, supported by experimental findings.
Executive Summary
This compound is a nucleoside antibiotic with a notably narrow spectrum of activity, a characteristic that sets it apart from many other antimicrobial agents. This specificity is not due to a unique intracellular target but rather a fascinating activation mechanism that is absent in most bacteria. This guide explores the mechanism of action of this compound, its active form, dealanylthis compound, and the resulting implications for cross-resistance with other antibiotic classes. Experimental data reveals that the primary mode of resistance to this compound is the absence of a specific cell-surface enzyme required for its activation, a mechanism fundamentally different from common resistance pathways like target modification or efflux pumps.
Mechanism of Action: A Tale of Two Molecules
This compound in its original state has limited antibacterial efficacy. Its potent bioactivity is unleashed upon its conversion to dealanylthis compound.
-
This compound: A prodrug that is largely unable to penetrate bacterial cell membranes.[1][2][3] It exhibits selective toxicity almost exclusively against Xanthomonas species.[1][4][5][6]
-
Dealanylthis compound: The active form of the antibiotic, which has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][5]
The conversion from the inactive prodrug to the active antibiotic is the critical determinant of this compound's antibacterial spectrum.
Experimental Workflow: Activation and Inhibition
Caption: Mechanism of this compound activation and action.
The Basis of "Resistance": A Missing Key
For the majority of bacterial species, "resistance" to this compound is an intrinsic property. They lack the specific dealanylating enzyme on their cell surface required to convert this compound into its transportable and active form, dealanylthis compound.[1][3][7][8] This is a passive form of resistance, as the antibiotic is never able to reach its intracellular target.
In susceptible bacteria, such as Xanthomonas citri, the presence of this enzyme facilitates the conversion, allowing dealanylthis compound to enter the cell and inhibit protein synthesis, leading to cell death.[1][3]
Logical Relationship: Susceptibility vs. Resistance
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic. (1985) | H Osada | 45 Citations [scispace.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
A Proposed Framework for Comparative Transcriptomic Analysis of Xanthomonas spp. in Response to Ascamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive experimental framework for investigating the transcriptomic response of Xanthomonas, a genus of significant plant-pathogenic bacteria, to treatment with the nucleoside antibiotic Ascamycin. Due to a lack of publicly available comparative transcriptomic studies on this specific interaction, this document presents a detailed, hypothetical experimental plan and expected data structure to guide future research in this area. The objective is to elucidate the molecular mechanisms underlying this compound's selective toxicity and to identify potential secondary effects and resistance mechanisms within Xanthomonas.
Background
This compound exhibits a noteworthy selective toxicity against Xanthomonas species.[1][2][3][4] This selectivity is attributed to the presence of a specific aminopeptidase (B13392206) on the cell surface of susceptible Xanthomonas strains.[5][6][7] This enzyme, named Xc-aminopeptidase, hydrolyzes this compound into its active form, dealanylthis compound, which is then transported into the cytoplasm to inhibit protein synthesis.[1][2][3][5] Understanding the global transcriptomic changes induced by this compound could provide invaluable insights into its primary mode of action and any downstream cellular responses, including stress pathways and potential resistance mechanisms.
Proposed Experimental Design and Methodologies
A robust comparative transcriptomics study would involve treating a susceptible Xanthomonas strain with this compound and comparing its gene expression profile to an untreated control and potentially a strain lacking the specific aminopeptidase.
Experimental Workflow
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic. (1985) | H Osada | 45 Citations [scispace.com]
- 3. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]
- 5. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 6. Isolation and characterization of the gene encoding an aminopeptidase involved in the selective toxicity of this compound toward Xanthomonas campestris pv. citri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of the gene encoding an aminopeptidase involved in the selective toxicity of this compound toward Xanthomonas campestris pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Ascamycin: A Comparative Guide to Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the target of the nucleoside antibiotic Ascamycin, with a focus on the application of genetic knockout techniques. While direct genetic knockout studies for this compound's specific target are not extensively published, this document outlines the established principles and methodologies for such validation, drawing comparisons with other antibiotics that act on similar cellular pathways.
Mechanism of Action: A Two-Step Assault on Protein Synthesis
This compound is a prodrug, meaning it is inactive until it is metabolically converted into its active form. Its selective toxicity against certain bacteria, such as Xanthomonas citri, is attributed to the presence of a specific aminopeptidase (B13392206) on the bacterial cell surface.[1] This enzyme cleaves an L-alanyl group from this compound, converting it to dealanylthis compound, the active antibacterial agent.[1] Dealanylthis compound is then transported into the bacterial cytoplasm, where it exerts its inhibitory effect on protein synthesis.[2] In cell-free systems, both this compound and dealanylthis compound have been shown to inhibit the synthesis of polyphenylalanine, indicating that the ultimate target is the protein synthesis machinery.[2]
The precise intracellular target of dealanylthis compound has not been definitively identified but is proposed to be a component of the ribosome or an associated factor, such as an aminoacyl-tRNA synthetase. The general mechanism of action for many nucleoside antibiotics involves interference with the peptidyl transferase center on the large ribosomal subunit or inhibition of aminoacyl-tRNA synthetases, which are crucial for charging tRNAs with their corresponding amino acids.[3][4]
Target Validation Using Genetic Knockouts: A Hypothetical Workflow for this compound
Genetic knockout is a powerful technique for validating the target of an antibiotic.[5] By deleting the gene that encodes the putative target protein, researchers can observe whether the bacteria become resistant to the antibiotic. If the knockout strain exhibits significantly increased resistance, it provides strong evidence that the deleted gene product is indeed the primary target of the drug.
The following diagram illustrates a general workflow for validating an antibiotic target using genetic knockouts, which could be applied to identify and validate the target of dealanylthis compound.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound, from its activation to the inhibition of its intracellular target.
Comparative Data and Experimental Protocols
To provide a practical framework for validating the target of this compound, this section presents a summary of relevant data in a comparative table and details key experimental protocols.
Data Summary: this compound vs. Alternative Protein Synthesis Inhibitors
| Feature | This compound/Dealanylthis compound | Mupirocin[3] | Streptomycin[6][7][8] |
| Drug Class | Nucleoside Antibiotic | Fatty Acid Antibiotic | Aminoglycoside Antibiotic |
| Mechanism of Action | Prodrug (this compound) activated to Dealanylthis compound | Active drug | Active drug |
| Primary Target | Proposed: Ribosome or Aminoacyl-tRNA Synthetase | Isoleucyl-tRNA synthetase (IleRS) | 30S ribosomal subunit |
| Effect on Cell | Inhibition of protein synthesis | Inhibition of protein synthesis | Misreading of mRNA and inhibition of protein synthesis |
| Resistance Mechanism | Lack of activating enzyme (aminopeptidase) | Mutations in IleRS | Mutations in ribosomal proteins (e.g., S12) or rRNA modification |
Experimental Protocols
This protocol provides a general framework for creating a gene knockout in a susceptible bacterial strain to test for resistance to dealanylthis compound.
Materials:
-
Susceptible bacterial strain (e.g., Xanthomonas citri)
-
CRISPR/Cas9 editing plasmid (e.g., pCas9)[9]
-
Plasmid for expressing the single guide RNA (sgRNA)
-
Competent cells of the bacterial strain
-
DNA oligonucleotides for constructing the sgRNA and for verification PCR
-
Appropriate antibiotics for plasmid selection
-
DNA sequencing service
Procedure:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence that is specific to the 5'-end of the target gene (e.g., the gene for a putative ribosomal protein or aminoacyl-tRNA synthetase).[10][11] Use online tools to minimize off-target effects.
-
gRNA Cloning: Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence and clone them into the sgRNA expression plasmid.
-
Transformation: Co-transform the susceptible bacteria with the Cas9 expression plasmid and the specific sgRNA plasmid.[11] Use an appropriate transformation method, such as electroporation.
-
Selection of Mutants: Plate the transformed cells on selective media containing the appropriate antibiotics to select for cells that have taken up both plasmids.
-
Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease to generate a double-strand break at the target gene locus.
-
Verification of Knockout:
-
Screen individual colonies by colony PCR using primers flanking the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
This assay can be used to quantify the inhibitory effect of dealanylthis compound on protein synthesis in a cell-free system.[2][12][13][14][15]
Materials:
-
Bacterial cell-free transcription-translation (TX-TL) system (commercially available or prepared from the susceptible bacterial strain)
-
Reporter plasmid containing a gene for a readily assayable protein (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.
-
Dealanylthis compound
-
Control antibiotics (e.g., kanamycin (B1662678) as a positive control for inhibition)
-
Luminometer or spectrophotometer
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare a master mix containing the cell-free extract, reaction buffer, and the reporter plasmid DNA according to the manufacturer's instructions.
-
Serial Dilution of Inhibitor: Prepare a serial dilution of dealanylthis compound in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, add a small volume of each dealanylthis compound dilution to individual wells.
-
Include wells with a positive control inhibitor and a vehicle-only control (DMSO).
-
Add the master mix to all wells to initiate the transcription-translation reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the TX-TL system (typically 30-37°C) for a set period (e.g., 2-4 hours).
-
Quantification of Reporter Protein:
-
If using a luciferase reporter, add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of dealanylthis compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the dealanylthis compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
-
By applying these established genetic and biochemical methods, the precise molecular target of this compound's active form, dealanylthis compound, can be definitively validated. This knowledge is crucial for understanding its mechanism of action in detail and for the future development of novel antibiotics that may circumvent existing resistance mechanisms.
References
- 1. tRNA methylation: an unexpected link to bacterial resistance and persistence to antibiotics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibiotic hyper-resistance in a class I aminoacyl-tRNA synthetase with altered active site signature motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Genome-scale analysis of essential gene knockout mutants to identify an antibiotic target process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Ribosomal Protein Mutations in Antibiotic-Resistant Bacteria Analyzed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Ribosome Changes Drive New Antibiotic Resistance | Technology Networks [technologynetworks.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Design a CRISPR Experiment for Bacteria [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Cytotoxicity of Ascamycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the nucleoside antibiotic Ascamycin and its primary analog, dealanylthis compound. The information presented herein is curated from scientific literature to offer an objective overview of their mechanisms of action and cytotoxic profiles. This document is intended to support further research and drug development efforts in the field of nucleoside antibiotics.
Introduction
This compound is a nucleoside antibiotic produced by Streptomyces sp. that exhibits a unique, selective toxicity. Its primary and most well-studied analog is dealanylthis compound. The key structural difference between these two compounds lies in the presence of an L-alanyl group attached to the 5'-sulfamoyl ribose moiety of this compound, which is absent in dealanylthis compound. This single modification is the primary determinant of their profoundly different biological activities.
Mechanism of Action and Selective Cytotoxicity
This compound functions as a prodrug, with its cytotoxicity being dependent on its conversion to the active form, dealanylthis compound.[1][2][3]
-
This compound: In its native state, this compound is largely unable to permeate the cell membranes of most bacteria and eukaryotic cells.[1][3] Its selective toxicity is observed only against organisms that possess a specific aminopeptidase (B13392206) on their cell surface.[1][2][4] This enzyme cleaves the L-alanyl group, converting this compound into dealanylthis compound.
-
Dealanylthis compound: As the active metabolite, dealanylthis compound exhibits broad-spectrum antibacterial activity and is also cytotoxic to various eukaryotic cells.[1][3] Once formed at the cell surface or administered directly, dealanylthis compound is transported into the cytoplasm where it exerts its cytotoxic effect by inhibiting protein synthesis.[1][3] In cell-free systems, both this compound and dealanylthis compound have been shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine, with a 50% inhibition observed at approximately 0.04 micrograms/ml.[1]
The selective cytotoxicity of this compound is therefore a direct consequence of the presence or absence of the activating cell-surface aminopeptidase.
Comparative Cytotoxicity Data
While the synthesis of various amino acid analogs of this compound has been reported, comprehensive and publicly available quantitative cytotoxicity data (e.g., IC50 values) comparing a wide range of these analogs against multiple cell lines is limited. The available information primarily focuses on the comparison between this compound and its dealanylated form.
| Compound | Target Organism/Cell Type | Activity | Notes |
| This compound | Xanthomonas citri, Xanthomonas oryzae | Selectively toxic | Requires enzymatic activation to dealanylthis compound.[1] |
| Most other bacteria and eukaryotic cells | Low to no toxicity | Unable to permeate the cell membrane.[1] | |
| Dealanylthis compound | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | The active form of this compound.[1] |
| Eukaryotic cells (e.g., trypanosomes) | Cytotoxic, Trypanocidal | Inhibits protein synthesis. |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of nucleoside analogs like this compound and its derivatives, based on common in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compounds (this compound, dealanylthis compound, and other analogs) in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in isopropanol, to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling and Activation Pathway
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - ケミカルバイオロジー グループ [npd.riken.jp]
- 3. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascamycin's Potential in Plant Disease Management: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ascamycin's potential efficacy in in vivo plant disease models, particularly against diseases caused by Xanthomonas species. Due to a lack of extensive in vivo studies on this compound for plant disease control, this guide focuses on its unique mechanism of action and provides a comparative landscape of currently used alternatives with supporting experimental data.
This compound is a nucleoside antibiotic with a notably selective toxicity profile. Its activity is primarily directed against bacteria of the Xanthomonas genus, which are responsible for significant crop diseases such as citrus canker (Xanthomonas citri subsp. citri) and bacterial leaf blight of rice (Xanthomonas oryzae pv. oryzae).[1] This specificity stems from a unique activation mechanism. This compound itself is a pro-drug and is unable to permeate the bacterial cell membrane.[1] Certain bacteria, including susceptible Xanthomonas species, possess a cell surface aminopeptidase (B13392206) that cleaves an L-alanyl group from this compound, converting it into its active form, dealanylthis compound.[1] This active compound can then enter the bacterial cell and inhibit protein synthesis, leading to cell death.[1] Most other bacteria lack this specific enzyme, rendering them resistant to this compound.[2]
Comparison with Alternative Bactericides
| Product/Active Ingredient | Target Pathogen(s) | Efficacy (% Disease Reduction/Control) | Key Advantages | Key Disadvantages |
| This compound (potential) | Xanthomonas spp. | Data not available | Highly selective, potentially low impact on non-target organisms. | Narrow spectrum of activity, efficacy dependent on pathogen's enzymatic activity. |
| Copper Hydroxide (B78521) | Broad-spectrum (bacteria and some fungi) | Up to 94.5% control of citrus canker.[3] | Broad-spectrum, readily available. | Phytotoxicity, soil accumulation, development of copper-resistant strains.[2][4] |
| Streptomycin Sulphate | Broad-spectrum (Gram-negative bacteria) | As effective as intermediate rates of copper hydroxide for citrus canker.[4] 92.23% disease control for bacterial leaf blight of rice.[5] | Effective against many bacterial pathogens. | Development of antibiotic resistance in pathogens.[6] |
| Kasugamycin | Primarily bacteria | 86.31% control of bacterial leaf blight of rice.[5] | Alternative mode of action to streptomycin. | Rapid development of resistance in some pathogens.[7] |
| Streptocycline (Streptomycin + Tetracycline) | Broad-spectrum (bacteria) | Reduced leaf infection of pomegranate bacterial blight to 3.93% (from 58% in control).[8] | Combination of antibiotics can broaden the spectrum and delay resistance. | Risk of cross-resistance, regulatory restrictions in some regions. |
Experimental Protocols
Below is a generalized experimental protocol for evaluating the in vivo efficacy of a test compound against a bacterial plant pathogen, based on methodologies reported in studies on citrus canker and bacterial leaf blight.
1. Plant Material and Growth Conditions:
-
Use susceptible cultivars of the target plant (e.g., sweet orange for citrus canker, rice variety 'Super Basmati' for bacterial leaf blight).
-
Grow plants in a controlled environment (greenhouse or growth chamber) with conditions conducive to both plant growth and disease development (e.g., 25-30°C, high humidity).
2. Inoculum Preparation:
-
Culture the target pathogenic bacterium (e.g., Xanthomonas citri subsp. citri or Xanthomonas oryzae pv. oryzae) on a suitable nutrient agar (B569324) medium.
-
Prepare a bacterial suspension in sterile distilled water or a saline solution, and adjust the concentration to a specified level (e.g., 10⁸ CFU/mL) using a spectrophotometer.
3. Inoculation Method:
-
For citrus canker, a common method is injection-infiltration of the bacterial suspension into the leaves.
-
For bacterial leaf blight of rice, the leaf clipping method is frequently used, where the tips of the leaves are cut with scissors dipped in the bacterial suspension.
4. Treatment Application:
-
Prepare different concentrations of the test compound (e.g., this compound) and alternative bactericides.
-
Apply the treatments as a foliar spray until runoff, typically at specific time points before or after inoculation (e.g., 24 hours pre-inoculation and then at 7-day intervals).
-
Include a positive control (a known effective bactericide) and a negative control (water or buffer spray).
5. Disease Assessment:
-
Evaluate disease severity and incidence at regular intervals after inoculation (e.g., 7, 14, and 21 days post-inoculation).
-
Disease severity can be assessed using a rating scale (e.g., 0-9 scale for bacterial leaf blight) or by measuring lesion size.
-
Disease incidence is the percentage of plants or leaves showing symptoms.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percentage of disease control for each treatment relative to the negative control.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound against susceptible Xanthomonas species.
Caption: Generalized workflow for in vivo efficacy testing of bactericides.
References
- 1. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New antimicrobials and plant defense inducers for managing citrus canker disease [frontiersin.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. journals.flvc.org [journals.flvc.org]
- 5. jaragri.com [jaragri.com]
- 6. Biocontrol of Citrus Canker Disease Caused by Xanthomonas citri subsp. citri Using an Endophytic Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hort [journals.ashs.org]
- 8. isca.in [isca.in]
Safety Operating Guide
Proper Disposal of Ascamycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ascamycin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for this compound (also known as Asukamycin) does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow best practices for antibiotic disposal to prevent the development of antibiotic resistance and minimize environmental impact.[1]
Key Safety and Handling Information
According to the Safety Data Sheet, standard precautionary measures for handling chemicals should be followed.[1] this compound is not flammable and has no specific storage requirements beyond what is typical for laboratory chemicals.[1] In case of accidental contact, the following first aid measures are recommended:
-
After inhalation: Move to fresh air and consult a doctor if complaints arise.[1]
-
After skin contact: Generally, the product does not irritate the skin.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Quantitative Data Summary
The following table summarizes the available toxicological and physical data for this compound.
| Property | Value | Source |
| Oral LD50 (mouse) | >450 mg/kg | [1] |
| Intraperitoneal LD50 (mouse) | 49 mg/kg | [1] |
| Primary irritant effect (skin) | No irritant effect | [1] |
| Primary irritant effect (eye) | No irritating effect | [1] |
| Sensitization | No sensitizing effects known | [1] |
| Flammability | Product is not flammable | [1] |
Recommended Disposal Procedures
Given the environmental risks associated with antibiotic release, all materials contaminated with this compound, including stock solutions, used media, and contaminated labware, should be treated as chemical waste.[2] Do not dispose of this compound or its waste down the drain or in regular trash containers.[3]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all this compound-contaminated waste separately from other laboratory waste streams. This includes unused or expired stock solutions, contaminated media, pipette tips, gloves, and other disposable items.
-
Containment:
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid waste (e.g., pipette tips, tubes, contaminated personal protective equipment) into a designated, properly labeled hazardous waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing potential risks to human health and the ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
